This compound represents a promising repositioning of a metalloproteinase inhibitor for oncology. The data below summarizes its cytotoxic activity and synergistic potential.
| Aspect | Experimental Findings |
|---|---|
| Cytotoxic Selectivity | Highly selective for tumor cells at submicromolar range (ED~50~: 0.6 µM to 12.5 µM across 34/40 tumor cell lines). Non-malignant cells remained resistant even at high concentrations [1]. |
| Efficacy in Models | Active against triple-negative (TN) and ERBB2-overexpressing breast cancer cell lines. In vivo, 100 mg/kg/day in MMTV-ERBB2/neu mice induced tumor apoptosis and inhibited tumor development without adverse effects [1]. |
| Synergistic Combinations | Shows strong synergistic effects when combined with standard chemotherapies (docetaxel, doxorubicin) and the targeted therapy lapatinib [1]. |
| Mechanism of Action | Mediates selective tumor cell death through caspase-dependent apoptosis [1]. |
The proposed mechanism of action for TMI-1, based on the research findings, involves triggering caspase-dependent apoptosis selectively in tumor cells. The diagram below outlines this signaling pathway.
This compound induced apoptosis pathway
For researchers aiming to replicate or build upon these findings, here are the key methodologies related to the anti-cancer this compound.
Given the different meanings of this compound, your next steps will depend on your specific research interest.
For laboratory research, TMI-1 is typically prepared as a stock solution in DMSO and can be administered in vitro to cells or in vivo to animal models.
This compound exerts its effects by dually inhibiting the disintegrin and metalloproteinase ADAM17 and various MMPs. The following diagram illustrates the core signaling pathway affected by this compound, leading to its observed biological outcomes.
The diagram shows the core mechanism: by inhibiting ADAM17, this compound blocks the cleavage and release of soluble TNF-α, a key driver of inflammation [1] [2]. Simultaneously, its broad inhibition of MMPs hinders extracellular matrix degradation, a process tumors use to invade and metastasize [1]. The combined effect of reducing pro-survival inflammatory signals and limiting invasion pathways can lead to the induction of apoptosis (programmed cell death) in tumor cells [1] [2].
The table below lists the fundamental chemical and handling information for this compound necessary for experimental work.
| Property | Description |
|---|---|
| CAS Number | 287403-39-8 [1] [2] [3] |
| Molecular Formula | C₁₇H₂₂N₂O₅S₂ [1] [2] [3] |
| Molecular Weight | 398.50 g/mol [2] |
| Appearance | White to off-white solid powder [2] |
| Solubility | ≥ 35 mg/mL in DMSO [1] [2] |
| Storage | Powder: -20°C for 3 years; in solvent: -80°C for 6 months [2] [3] |
TMI-1 is a thiomorpholine hydroxamate compound that functions primarily as a metalloproteinase inhibitor [1]. Its core mechanism involves inhibiting the release of soluble TNF-α, a key pro-inflammatory cytokine.
The table below summarizes its primary enzyme targets and inhibitory concentrations (IC50):
| Target Enzyme | IC50 (Half-Maximal Inhibitory Concentration) | Biological Consequence of Inhibition |
|---|---|---|
| TACE (ADAM17) | 8.4 nM - 8.8 nM [2] | Reduced shedding of soluble TNF-α and TNFR II [2]. |
| MMP-13 | 3 nM [2] | Inhibition of extracellular matrix degradation. |
| MMP-2 | 4.7 nM [2] | Inhibition of extracellular matrix degradation. |
| MMP-9 | 12 nM [2] | Inhibition of extracellular matrix degradation. |
| ADAM-TS-4 | 100 nM [2] | Altered proteolysis of cartilage components. |
The following diagram illustrates the core signaling pathway through which this compound exerts its anti-cancer and neuroprotective effects:
This compound inhibits TACE, blocking TNF-α release and its downstream effects.
This compound demonstrates tumor-selective cytotoxicity, effectively inducing apoptosis in cancer cells while showing significantly lower toxicity toward non-malignant cells [1].
The table below summarizes the effects of this compound on various cancer cell lines:
| Cell Line | Cancer Type | Effect of this compound (ED50/IC50 or Outcome) |
|---|---|---|
| BT-20 | Breast Carcinoma | ED50: 1.3 μM [2] |
| SUM149 | Breast Carcinoma | ED50: 1.5 μM [2] |
| MDA-MB-231 | Breast Carcinoma | ED50: 8.1 μM [2] |
| SK-BR-3 | Breast Carcinoma (ERBB2+) | ED50: 1.6 μM [2] |
| L226 | Breast Carcinoma (Primary) | ED50: 2.0 μM [2] |
| SUM149 | Breast Carcinoma | G0/G1 cell cycle arrest; Activation of Caspase-3/7/8/9 [2] |
| Multiple Lines | Various Neoplasms | Effective in 34 out of 40 tumor cell lines tested (ED50: 0.6 µM to 12.5 µM) [1] |
A key emerging application for this compound is mitigating paclitaxel-induced peripheral neuropathy (PIPN). The experimental workflow for investigating this effect in dorsal root ganglion (DRG) neuronal cells is shown below:
In vitro workflow to assess this compound's protection against paclitaxel-induced neurotoxicity.
Key findings from this research include [3] [2]:
This protocol is used to determine the anti-proliferative effects of this compound [2]:
This protocol assesses this compound's effect on tumor growth and development in vivo [1] [2]:
This compound is a multifaceted investigational agent with a well-defined mechanism targeting TACE and metalloproteinases. Its tumor-selective cytotoxicity and neuroprotective properties make it a promising candidate for oncology and supportive care drug development. The compound's ability to be administered orally and its efficacy in multiple pre-clinical models further enhance its therapeutic potential. Future research should focus on advancing its clinical translation, particularly for combating aggressive cancers and mitigating chemotherapy-related neurotoxicity.
TMI-1 was initially designed as an inhibitor of metalloproteinases. Its primary mechanism involves dual inhibition of Matrix Metalloproteinases (MMPs) and A Disintegrin and Metalloproteinase (ADAM) family enzymes, with a key target being ADAM17 (also known as TACE - TNF-α-converting enzyme) [1] [2].
By inhibiting TACE, this compound prevents the proteolytic cleavage and release of soluble TNF-α, a major pro-inflammatory cytokine [3]. This fundamental action is responsible for its effects in two distinct pathological contexts, summarized in the table below.
Table 1: Dual Mechanisms of Action of this compound
| Application Context | Primary Target | Key Biological Effect | Downstream Consequences |
|---|---|---|---|
| Cancer Therapy | ADAM17 [1] | Inhibits shedding of EGFR & ERBB2 ligands [1] | Caspase-dependent apoptosis; Synergy with chemo drugs [1] |
| Neuroprotection (CIPN) | TACE (ADAM17) [3] | Suppresses soluble TNF-α secretion [3] | Reduces TRPV1 overexpression & neuroinflammation [3] |
The diagram below illustrates the signaling pathways through which this compound exerts these dual effects.
This compound acts on ADAM17 to trigger distinct therapeutic pathways in cancer and neuroprotection.
The efficacy of this compound has been demonstrated in various experimental models, from in vitro cell cultures to in vivo animal studies.
Research has demonstrated this compound's potent and selective cytotoxicity against a broad range of tumor cells, including aggressive breast cancer subtypes (triple-negative and ERBB2-overexpressing), while sparing non-malignant cells [1] [2].
Table 2: Summary of Key Experimental Findings on this compound's Anticancer Effects
| Experimental Model | Treatment Conditions | Key Findings & Quantitative Results |
|---|---|---|
| Panel of 40 Tumor Cell Lines [1] | Varying concentrations of this compound | ED₅₀ Range: 0.6 µM to 12.5 µM; Efficient in 34 out of 40 lines. |
| Non-Malignant Cells [1] | High concentrations of this compound | All non-malignant cells tested were resistant. |
| MMTV-ERBB2/neu Transgenic Mice [1] | 100 mg/kg/day this compound | Induced tumor apoptosis; inhibited tumor occurrence and development; no adverse effects. |
| Combination with Standard Therapies [1] | This compound + Docetaxel, Doxorubicin, or Lapatinib | Strong synergistic effect observed. |
Detailed Methodology: Cell Viability and Cytotoxicity Assay
The experimental workflow for these anticancer studies is summarized below.
General workflow for assessing this compound's cytotoxic effects in vitro.
A 2022 study revealed a protective role for this compound against paclitaxel (PAC)-induced neurotoxicity, suggesting a new application for this compound [3].
Detailed Methodology: Analysis in DRG Neuronal Cells
The following diagram outlines this neuroprotection experimental protocol.
Experimental workflow for evaluating this compound's neuroprotective effects against paclitaxel-induced toxicity.
This compound is a repurposable compound with a unique dual function. Its ability to selectively induce apoptosis in tumor cells while protecting healthy neurons from chemotherapeutic damage positions it as a highly promising candidate for combination therapy regimens in oncology.
Future work will be crucial to:
TMI-1 (TNF-α-converting enzyme inhibitor) represents a promising therapeutic candidate for managing chemotherapy-induced peripheral neuropathy (CIPN), a debilitating side effect of paclitaxel chemotherapy that significantly impacts cancer patients' quality of life. As a selective TACE inhibitor, this compound specifically targets the proteolytic cleavage of transmembrane TNF-α into its soluble form, thereby modulating key inflammatory pathways involved in neuropathic pain development. The clinical relevance of this compound stems from the urgent need for effective CIPN treatments, as current options remain limited with only duloxetine showing modest efficacy in clinical studies [1] [2].
The therapeutic rationale for this compound investigation emerges from the well-established role of neuroinflammation in CIPN pathogenesis, particularly the central contribution of TNF-α in potentiating pain signaling through TRPV1 sensitization. Preclinical evidence suggests that this compound exhibits tumor-selective cytotoxicity against breast cancer and other neoplasms while demonstrating potential in rheumatoid arthritis models, indicating its multi-faceted therapeutic profile [1] [2]. This review systematically examines the mechanistic basis, experimental evidence, and therapeutic potential of this compound based on current scientific literature.
The neuroprotective efficacy of this compound against paclitaxel-induced neurotoxicity has been demonstrated through comprehensive in vitro studies using immortalized dorsal root ganglion (DRG) neuronal cells (50B11 cells). Research findings consistently indicate that this compound co-administration significantly attenuates paclitaxel-induced neurotoxicity through multiple mechanisms, preserving neuronal integrity and function against chemotherapy-induced damage [1] [2].
Table 1: Neuroprotective Effects of this compound in Paclitaxel-Treated DRG Neuronal Cells
| Experimental Parameter | Paclitaxel Effect | This compound Amelioration | Measurement Method |
|---|---|---|---|
| Neurite Length | Decreased | Significant preservation | ImageJ analysis of βIII-tubulin staining |
| TRPV1 Expression | Upregulated | Reversed to near-normal levels | Immunofluorescence, Western blot |
| Inflammatory Cytokines | Increased TNF-α, IL-1β, IL-6 | Significant reduction | ELISA quantification |
| Calcium Influx | Enhanced | Normalized | Calcium flow cytometry |
| Cell Viability | Reduced | Improved at optimal concentrations | EZ-CYTOX assay |
At the molecular level, this compound demonstrates profound effects on signaling pathways implicated in paclitaxel-induced neurotoxicity. The compound effectively counteracts paclitaxel-induced alterations in critical signaling molecules, restoring more balanced signaling environments conducive to neuronal survival and function [1] [2].
Table 2: Molecular Effects of this compound on Key Signaling Pathways
| Signaling Pathway | Paclitaxel-Induced Change | This compound Effect | Experimental Method |
|---|---|---|---|
| TRPV1 Expression | Significant upregulation | Dose-dependent reduction | Western blot, qRT-PCR |
| Inflammatory Signaling | Enhanced TNF-α, IL-1β, IL-6 secretion | Significant suppression | ELISA, qRT-PCR |
| Calcium Signaling | Increased intracellular Ca²⁺ | Normalization | Ca²⁺ flow cytometry, imaging |
| PKC Pathway | Activation | Partial inhibition | Western blot analysis |
| MAPK Signaling | pERK, pJNK, pp38 activation | Attenuation | Phospho-specific Western blot |
The foundational experimental model for investigating this compound's effects utilized immortalized DRG neuronal cells (50B11 cells), derived from rat embryonic day 14.5 dorsal root ganglia. These cells underwent neuronal differentiation through treatment with 75 μM forskolin for 24 hours before drug exposures, creating a physiologically relevant system for neuropathy studies [1] [2].
Comprehensive molecular analyses were employed to elucidate this compound's mechanisms of action, spanning from morphological assessments to detailed signaling pathway characterization:
The therapeutic mechanism of this compound involves multi-level modulation of paclitaxel-induced signaling pathways, with primary effects on TNF-α processing and subsequent neuroinflammatory cascades. The following diagram illustrates the core mechanistic pathway of this compound action:
This compound inhibits TACE enzyme, blocking soluble TNF-α release and subsequent neuroinflammatory cascade in paclitaxel-induced neuropathy.
Beyond primary TNF-α inhibition, this compound influences downstream signaling networks that contribute to its neuroprotective effects. The compound modulates multiple interconnected pathways that collectively determine neuronal survival and function:
This compound modulates multiple intracellular signaling pathways including PKC, PI3K/AKT, MAPK, and NF-κB, collectively contributing to neuroprotection.
The systematic approach used to evaluate this compound's efficacy encompassed multiple experimental techniques ranging from cellular assessments to molecular analyses:
Comprehensive experimental workflow used to investigate this compound's neuroprotective effects, incorporating cellular, molecular, and functional analyses.
The experimental evidence positions This compound as a promising therapeutic candidate for preventing and treating paclitaxel-induced peripheral neuropathy, addressing a significant unmet clinical need in oncology supportive care. The multi-faceted mechanism of this compound, simultaneously targeting inflammatory signaling and neuronal sensitization pathways, provides a rational therapeutic approach against CIPN's complex pathophysiology [1] [2].
The pathway-based therapeutic approach exemplified by this compound aligns with emerging paradigms in drug development that emphasize network pharmacology over single-target strategies. Research indicates that drugs frequently exert their effects through action on biological pathways rather than individual targets, which may be particularly relevant for complex conditions like neuropathy that involve multiple interconnected pathological processes [3]. This perspective is supported by evidence that pathway-based drug repurposing cases (DREBIOP) demonstrate distinct characteristics compared to target-based approaches (DREGE), including association with a higher number of biological pathways and significantly different gene-disease association patterns [3].
The therapeutic rationale for this compound is further strengthened by the established role of cAMP signaling pathways in neuronal function and pain processing. While not directly investigated in the this compound studies, cAMP serves as a key second messenger regulating numerous cellular functions including cell growth, differentiation, gene transcription, and protein expression [4]. The cAMP signaling pathway intersects with inflammatory processes and represents a potential point of convergence for this compound's effects, suggesting additional layers of mechanistic complexity worthy of future investigation.
Despite promising preclinical results, several research gaps must be addressed to advance this compound toward clinical application:
Future research should prioritize translational studies that bridge the gap between mechanistic understanding and clinical application, potentially positioning this compound as a first-in-class TACE inhibitor for chemotherapy-induced neurotoxicity.
TMI-1 is a thiomorpholine hydroxamate compound originally designed as an inhibitor of metalloproteinases. Research has revealed its potential in two distinct therapeutic areas:
The following methodologies are central to the foundational studies on this compound.
This protocol assesses the neuroprotective effects of this compound.
This protocol characterizes the anti-cancer properties of this compound.
The following diagrams, created with Graphviz, illustrate the experimental workflows and mechanistic pathways described in the research.
Experimental workflow for evaluating this compound's neuroprotective effects.
This compound inhibits paclitaxel-induced neurotoxicity by blocking TACE and TNF-α signaling.
The table below consolidates key quantitative findings from the foundational studies.
| Experimental Model | This compound Concentration | Key Quantitative Findings | Source |
|---|
| In Vitro Neuroprotection (DRG 50B11 cells) | 0.04, 0.4, 4 ng/ml (0.1, 1, 10 nM) | Reversed PAC-induced neurite retraction; ↓ TRPV1 protein/gene expression; ↓ inflammatory cytokines (TNF-α, IL-1β, IL-6). | [2] | | In Vitro Cytotoxicity (Panel of 40 tumor cell lines) | ED₅₀: 0.6 µM to 12.5 µM | Selective cytotoxicity to malignant (including triple-negative breast cancer) over non-malignant cells; induced caspase-dependent apoptosis. | [1] | | In Vivo Efficacy (MMTV-ERBB2/neu mouse model) | 100 mg/kg/day | Induced tumor apoptosis; inhibited mammary gland tumor occurrence and development with no reported adverse effects. | [1] | | Drug Synergy Studies (Breast cancer cell lines) | Sub-ED₅₀ concentrations | Strong synergistic effect observed in combination with docetaxel, doxorubicin, and lapatinib. | [1] |
The foundational studies position this compound as a promising multi-target agent. Its ability to simultaneously target tumor cell viability and mitigate a major chemotherapy side effect (CIPN) presents a unique therapeutic value proposition [2] [1]. For researchers, exploring the differential mechanisms—how this compound induces apoptosis in cancer cells while protecting neurons—is a critical area for further investigation. The synergistic effects with standard chemotherapies also suggest potential for combination therapies that could lower required doses of more toxic drugs.
is an advanced microscopy technique that allows for the simultaneous imaging of multiple dynamic molecular signals within a single living cell [1]. It overcomes the traditional limitation of fluorescent microscopes, which can typically only distinguish 2-3 signals at a time based on color. TMI achieves this by using fluorescent proteins with unique "clocklike" on/off blinking patterns, instead of relying solely on color differences [1].
The core principle involves capturing a brief movie (a few seconds long) of the fluorescence fluctuations in a cell expressing these different reporters. The resulting fluorescence trace at each pixel is a mixture of the signals. Computational unmixing then decomposes this mixed signal into a weighted sum of the known, pre-recorded fluctuation traces of each fluorophore. The weight for each fluorophore's trace represents the amplitude of its corresponding cellular signal [1].
The table below summarizes key fluorescent proteins used in a six-signal TMI experiment, highlighting their distinct off-switching kinetics which enable signal separation [1].
| Fluorescent Protein | Primary Characteristic for TMI |
|---|---|
| Dronpa | Distinct, slow off-switching kinetics [1] |
| rsFastLime | Distinct, fast off-switching kinetics [1] |
| rsGreenF-Enhancer | Distinct off-switching kinetics [1] |
| Skylan62A | Engineered variant with kinetics between rsFastLime and Dronpa [1] |
| rsEGFP2-Enhancer | Off-switching kinetics between rsGreen-F-E and rsFastLime [1] |
| YFP | Serves as a non-switching, always-on control [1] |
The following diagram outlines the key steps in a TMI experiment, from preparation to final analysis.
Diagram 1: The core workflow of a TMI experiment, from sample preparation to data analysis.
The power of TMI lies in its ability to reveal complex interactions within cellular signaling networks that are invisible when signals are measured in separate cells [1].
Diagram 2: TMI can decipher how a stimulus affects PKA's interaction with other kinases like ERK, JNK, and P38.
TMI-1 was initially developed as a dual inhibitor of metalloproteinases (MMPs and ADAMs) for rheumatoid arthritis [1]. Its repositioning for oncology revealed a tumor-selective cytotoxic action that triggers programmed cell death in cancer cells while sparing normal cells [1].
The primary mechanism involves the induction of caspase-dependent apoptosis via both intrinsic and extrinsic pathways [1] [2]. Treatment with this compound activates key executioner caspases (Caspase-3 and Caspase-7) and initiator caspases (Caspase-8 and Caspase-9), leading to cancer cell death [3]. The compound also increases intracellular levels of reactive oxygen species (ROS), contributing to cell death initiation [3].
The tables below summarize key quantitative data from scientific studies on this compound's activity [1] [2].
Table 1: In Vitro Enzyme Inhibition Profile of this compound
| Target Enzyme | IC₅₀ (nM) | Experimental Context |
|---|---|---|
| TACE (ADAM17) | 8.4 - 8.8 nM | Human TACE expressed in CHO cells |
| MMP-13 | 3 nM | In vitro enzyme assay |
| MMP-2 | 4.7 nM | In vitro enzyme assay |
| MMP-9 | 12 nM | In vitro enzyme assay |
| MMP-1 | 6.6 nM | In vitro enzyme assay |
| MMP-7 | 26 nM | In vitro enzyme assay |
| MMP-14 | 26 nM | In vitro enzyme assay |
| ADAM-TS-4 | 100 nM | In vitro enzyme assay |
Table 2: Cellular and In Vivo Efficacy of this compound
| Model Type | Measured Effect / IC₅₀ / ED₅₀ | Outcome |
|---|---|---|
| Cellular (Human Whole Blood) | TNF-α secretion inhibition (IC₅₀ = 300 nM) | Suppression of inflammatory cytokine [2] |
| Cellular (Breast Cancer lines) | Proliferation inhibition (ED₅₀ = 0.6 - 12.5 µM) | Selective cytotoxicity across 34/40 tumor cell lines [1] |
| In Vivo (MMTV-ERBB2/neu mice) | Tumor growth (100 mg/kg/day, oral) | Inhibited tumor occurrence and development; induced apoptosis [1] |
| In Vivo (Arthritis mouse model) | Disease severity (50 mg/kg, twice daily, oral) | Reduced disease severity in therapeutic and preventive models [2] |
To evaluate this compound's anti-cancer properties, researchers used several standard assays [1] [2]:
The following diagram illustrates the cascade of events triggered by this compound in cancer cells, as identified in the studies [1] [2].
This compound induces apoptosis via caspase activation and ROS generation.
This flowchart outlines a consolidated experimental workflow from cellular studies to in vivo validation [1] [2].
Workflow for evaluating this compound efficacy from cells to animal models.
This compound represents a promising repositioned drug candidate with a unique profile of tumor-selective cytotoxicity and broad efficacy across multiple cancer cell lines [1]. Its ability to induce caspase-dependent apoptosis and synergize with standard chemotherapies like docetaxel and doxorubicin enhances its potential utility in oncology [1].
Key research needs for clinical translation include:
TMI-1 functions primarily as a potent, broad-spectrum inhibitor of several metalloproteinases. It induces caspase-dependent apoptosis in cancer cells and demonstrates high selectivity for tumor cells over non-malignant ones [1] [2].
The tables below summarize key quantitative data from biochemical and cellular studies.
Table 1: Inhibitory Activity (IC50) of this compound Against Key Enzymes [2]
| Target Enzyme | IC50 (nM) |
|---|---|
| TACE (ADAM17) | 8.8 nM |
| MMP-13 | 3 nM |
| MMP-2 | 4.7 nM |
| MMP-9 | 12 nM |
| MMP-1 | 6.6 nM |
| ADAM-TS-4 | 100 nM |
Table 2: Anti-proliferative Activity (ED50) of this compound in Breast Cancer Cell Lines [1] [2]
| Cell Line | Cancer Type | ED50 (μM) |
|---|---|---|
| BT-20 | Basal/Triple-Negative | 1.3 |
| SUM149 | Basal/Triple-Negative | 1.5 |
| SK-BR-3 | ERBB2-Overexpressing | 1.6 |
| L226 | ERBB2-Overexpressing | 2.0 |
| MDA-MB-231 | Basal/Triple-Negative | 8.1 |
Table 3: In Vivo Efficacy of this compound in Mouse Models [1] [2]
| Disease Model | Dose & Route | Regimen | Key Outcome |
|---|---|---|---|
| Breast Cancer (MMTV-ERBB2/neu) | 100 mg/kg, oral | Daily for 30 days | Inhibited tumor occurrence and growth, induced apoptosis. |
| Collagen-Induced Arthritis | 50 mg/kg, oral | Twice daily for 14-17 days | Reduced disease severity. |
| Pharmacokinetics (Balb/CJ mice) | 50 mg/kg, oral | Single dose | AUC: 1484 ng•h/mL; C~max~: 3 µM; t~1/2~: 1.68 h; Bioavailability: 39% |
The efficacy of this compound has been validated through several standard experimental assays.
This compound shows promise in several research contexts, both alone and in combination with other agents.
The diagram below illustrates the core mechanism by which this compound selectively induces apoptosis in cancer cells.
This compound induces cancer cell apoptosis via caspase activation and ROS generation.
This compound represents a promising repositioned drug candidate with a unique tumor-selective cytotoxic profile. Its ability to target multiple mechanisms and synergize with existing therapies warrants further investigation for treating aggressive cancers.
TMI-1 is a potent inhibitor of several enzymes from the metalloproteinase family. The table below lists its reported half-maximal inhibitory concentration (IC₅₀) values for various targets, which measure a compound's potency.
| Target | IC₅₀ Value | Description |
|---|---|---|
| TACE (ADAM17) | 8.4 - 8.8 nM [1] | Primary target; inhibits release of TNF-α [2] [1]. |
| MMP-13 | 3 nM [1] | Collagenase 3 [1]. |
| MMP-2 | 4.7 nM [1] | Gelatinase A [1]. |
| MMP-9 | 12 nM [1] | Gelatinase B [1]. |
| MMP-7 | 26 nM [1] | Matrilysin [1]. |
| ADAM-TS-4 | 100 nM [1] | A disintegrin and metalloproteinase with thrombospondin motifs 4 [1]. |
Its activity translates to specific cellular and physiological effects:
For researchers looking to work with this compound, here are key methodologies from published studies.
This protocol measures the anti-proliferative effects of this compound on cancer cell lines [4] [1].
This protocol confirms the induction of caspase-dependent apoptosis [4] [1].
This protocol assesses the protective effect of this compound against paclitaxel-induced neurotoxicity [4].
To visualize the key mechanisms of this compound, the following diagrams were generated using Graphviz's DOT language.
This compound triggers apoptosis, cell cycle arrest, and ROS in cancer cells.
This compound inhibits TACE, reducing inflammation and TRPV1 to protect neurons.
This compound is a compelling multi-target agent. Its dual capacity to selectively target cancer cells while protecting healthy neurons makes it a valuable compound for further research and development.
The table below summarizes the primary functions, mechanisms, and origins of TMI-1:
| Feature | Description |
|---|
| Primary Known Functions | 1. Tumor-selective cytotoxic agent [1] 2. Inhibitor of TNF-α-converting enzyme (TACE/ADAM17) [2] | | Molecular Background | Originally designed as a dual inhibitor of MMP and ADAM metalloproteinases for rheumatoid arthritis [1]. | | Core Mechanism in Cancer | Induces caspase-dependent apoptosis in tumor cells while sparing non-malignant cells, even at high concentrations [1]. Synergizes with docetaxel, doxorubicin, and lapatinib [1]. | | Core Mechanism in Neuroprotection | Protects against paclitaxel-induced neurotoxicity in dorsal root ganglion (DRG) neuronal cells by suppressing TRPV1 upregulation and reducing inflammatory cytokines (TNF-α, IL-1β, IL-6) [2]. |
This compound's efficacy has been quantified in various experimental models, as summarized below:
| Experimental Model | This compound Dosage/Concentration | Key Reported Outcomes |
|---|---|---|
| In Vitro (Broad Tumor Panel) [1] | ED50: 0.6 µM to 12.5 µM | Efficient in 34 out of 40 tumor cell lines of various origins. |
| In Vivo (MMTV-ERBB2/neu mice) [1] | 100 mg/kg/day | Induced tumor apoptosis, inhibited mammary gland tumor occurrence and development. No adverse effects were noted. |
| In Vitro (Paclitaxel-induced neurotoxicity) [2] | 0.04, 0.4, and 4 ng/mL (approx. 0.1, 1, and 10 nM) | Showed a protective, dose-dependent effect on neurite length and reduced inflammatory signaling. |
| In Vitro (Cytokine & Protein Shedding) [3] | 0.5 µM to 10 µM | Effectively inhibited the shedding of sL-selectin in T-cells and was used in cytokine quantification protocols. |
Here are the methodologies for key experiments investigating this compound's effects.
Research indicates this compound has potential in several therapeutic areas:
The following diagrams illustrate the core mechanisms of this compound using Graphviz.
Diagram illustrating this compound's dual mechanisms: inducing apoptosis in cancer cells and protecting neurons by inhibiting ADAM17/TNF-α/TRPV1 pathway.
Workflow for evaluating this compound's protective effects against paclitaxel-induced neurotoxicity in DRG neuronal cells.
TMI-1 is a potent inhibitor of TNF-α-Converting Enzyme (TACE), also known as ADAM17. It prevents the proteolytic release of soluble TNF-α, a key driver of neuroinflammation. Recent research has explored its therapeutic potential in mitigating chemotherapy-induced peripheral neuropathy (CIPN) [1].
Mechanism of Action in Paclitaxel-Induced Neurotoxicity: Paclitaxel chemotherapy leads to an increase in inflammatory cytokines and upregulates the TRPV1 ion channel in dorsal root ganglion (DRG) neurons, contributing to neuropathic pain. TNF-α further potentiates TRPV1 activity. This compound intervenes by inhibiting TACE, which reduces the levels of soluble TNF-α and other inflammatory cytokines. This action helps reverse the paclitaxel-induced upregulation of TRPV1, thereby displaying a protective effect against neurotoxicity [1].
The key quantitative data from the study is summarized in the table below for easy comparison.
| Experimental Aspect | Details |
|---|---|
| Cell Line | 50B11 cells (immortalized rat dorsal root ganglion neurons) [1] |
| Neuronal Differentiation Agent | Forskolin (75 µM) [1] |
| Paclitaxel (PAC) Treatment Concentrations | 1, 10, 100 ng/ml [1] |
| This compound Treatment Concentrations | 0.04, 0.4, 4 ng/ml (equivalent to 0.1, 1, 10 nM) [1] |
| Key Measured Outcomes | • Cell viability • Neurite length • TRPV1 protein & gene expression • Inflammatory cytokine (TNF-α, IL-1β, IL-6) levels [1] |
Below are the methodologies for the key experiments cited in the research [1].
1. Cell Culture and Drug Treatment
2. Cell Viability Assay
3. Analysis of Neurite Growth
4. Immunofluorescence for TRPV1
5. Intracellular Calcium Measurement
6. Protein Expression Analysis by Western Blot
7. Gene Expression Analysis by qRT-PCR
8. Cytokine Quantification by ELISA
While the exact visual layout and full pathway details are not specified in the paper, the core workflow and logical relationships can be conceptualized as follows. These diagrams are generated based on the described mechanisms and experimental procedures [1].
Diagram 1: This flowchart illustrates the core experimental workflow and logical relationship of components in the this compound study, from paclitaxel treatment to the protective effect mediated by this compound.
Diagram 2: This diagram shows the proposed signaling pathway through which this compound exerts its protective effect. Paclitaxel induces the release of soluble TNF-α via TACE, which potentiates TRPV1 activity. This compound inhibits TACE, breaking this cycle.
The information and protocols provided here serve as a strong foundation. To build upon it for creating comprehensive application notes, you may need to:
Introduction TMI-1 was originally designed as an inhibitor of metalloproteinases (MMPs and ADAMs) for rheumatoid arthritis [1]. However, high-throughput screening revealed its unexpected, potent, and selective cytotoxic activity against tumor cells, leading to its investigation as a repositionable drug for cancer treatment [1]. Its action is particularly relevant for aggressive breast cancer subtypes, including triple-negative (TN) and ERBB2-overexpressing cancers, but it also shows efficacy against a broad panel of tumor cell lines from various origins [1].
Key Characteristics The table below summarizes the core quantitative findings from the initial study [1].
| Parameter | Finding |
|---|---|
| Chemical Class | Thiomorpholine hydroxamate |
| Original Indication | Rheumatoid arthritis (Metalloproteinase inhibitor) |
| Repositioned Indication | Cancer therapy (Breast cancer, etc.) |
| Selectivity | Selective cytotoxicity for tumor cells over non-malignant cells |
| Efficacy Range (Cell Lines) | Effective in 34 out of 40 human tumor cell lines |
| ED₅₀ Range | 0.6 µM to 12.5 µM |
| Key Mechanism | Induction of caspase-dependent apoptosis |
| In Vivo Efficacy | Inhibited tumor occurrence & development in MMTV-ERBB2/neu mice |
| In Vivo Dosage | 100 mg/kg/day |
| Synergistic Partners | Docetaxel, Doxorubicin, Lapatinib |
The following protocols are adapted from the methodologies used in the foundational study to characterize this compound's anti-cancer effects [1].
This protocol assesses the cytotoxic effect of this compound on both malignant and non-malignant cells.
This protocol detects the induction of apoptosis, a key mechanism of this compound action.
This protocol determines if this compound induces cell cycle arrest.
This protocol evaluates the effect of this compound on the self-renewing capacity of cancer stem cells.
This protocol tests this compound's anti-tumor activity in a live animal model.
The diagram below illustrates the proposed mechanism of this compound action and a core workflow for assessing its activity.
The primary source for these notes and protocols is:
This compound is a potent, orally bioavailable small molecule inhibitor that primarily targets ADAM17 (TACE) and exhibits cross-reactivity with several matrix metalloproteinases (MMPs) [1]. This thiomorpholin hydroxamate compound has gained significant attention in preclinical research due to its ability to selectively suppress the proteolytic cleavage and release of soluble tumor necrosis factor-alpha (TNF-α), a pivotal pro-inflammatory cytokine implicated in numerous pathological conditions [2] [1]. The compound demonstrates a favorable pharmacological profile with tumor-selective cytotoxic action against breast cancer cells and has shown promising efficacy in experimental models of rheumatoid arthritis and chemotherapy-induced peripheral neuropathy (CIPN) [2] [1].
The molecular characterization of this compound reveals a well-defined inhibitory spectrum, with particular potency against MMP-13 (IC50 = 3 nM), MMP-2 (IC50 = 4.7 nM), MMP-1 (IC50 = 6.6 nM), and ADAM17/TACE (IC50 = 8.4 nM) [1]. This unique inhibition profile positions this compound as a valuable research tool for delineating the pathophysiological roles of TACE-mediated shedding of TNF-α and other membrane-anchored proteins, while also helping researchers understand the complex interplay between cytokine release and matrix remodeling in disease progression.
Table 1: Fundamental Characteristics of this compound
| Property | Specification |
|---|---|
| Chemical Name | (3S)-4-[[4-(2-Butyn-1-yloxy)phenyl]sulfonyl]-N-hydroxy-2,2-dimethyl-3-thiomorpholinecarboxamide |
| Molecular Formula | C₁₇H₂₂N₂O₅S₂ |
| Molecular Weight | 398.49 g/mol |
| Purity | ≥98% |
| Solubility | 100 mM in DMSO, 20 mM in ethanol |
| Storage Conditions | -20°C |
| CAS Number | 287403-39-8 |
This compound exerts its primary research effects through specific inhibition of ADAM17/TACE, the key enzyme responsible for converting membrane-bound pro-TNF-α into its soluble, biologically active form [2] [1]. This molecular intervention has cascading effects on downstream inflammatory signaling networks, making this compound particularly valuable for studying TNF-α-mediated pathological processes. In experimental models of paclitaxel-induced neurotoxicity, this compound treatment effectively reversed the upregulation of TRPV1 (Transient Receptor Potential Vanilloid 1) expression in dorsal root ganglion neurons, suggesting a crucial mechanistic link between TNF-α signaling and neuronal sensitization pathways [2].
The compound's mechanism extends beyond simple TNF-α suppression to include modulation of multiple inflammatory mediators. Research demonstrates that this compound significantly decreases levels of interleukin-1β (IL-1β) and interleukin-6 (IL-6) in neuronal cells exposed to paclitaxel, indicating broad effects on the neuroinflammatory cascade [2]. Additionally, this compound has been shown to influence critical intracellular signaling pathways, including the PI3K/AKT and MAPK modules, which are implicated in both inflammatory responses and cancer progression [2]. The ability to simultaneously target multiple aspects of these interconnected signaling networks makes this compound a versatile tool for investigating complex disease mechanisms.
Figure 1: this compound Mechanism of Action in Paclitaxel-Induced Neurotoxicity - this compound inhibits ADAM17/TACE, preventing TNF-α release and TRPV1 upregulation, ultimately reducing neuroinflammation and neuronal damage.
The most extensively documented application of this compound in current research involves modeling and intervening in paclitaxel-induced peripheral neuropathy (PIPN). In a comprehensive 2022 study using immortalized dorsal root ganglion (50B11) neuronal cells, this compound demonstrated significant protective effects against paclitaxel-induced neurotoxicity [2]. The research established that co-treatment with this compound (at concentrations of 0.04, 0.4, and 4 ng/ml) effectively preserved neurite architecture and mitigated the degenerative morphological changes typically induced by paclitaxel exposure. These protective effects were mediated through substantial reductions in inflammatory cytokines, with this compound treatment suppressing PAC-induced elevations of TNF-α, IL-1β, and IL-6 at both protein and transcript levels [2].
The implications of these findings extend beyond basic research into potential therapeutic applications. The demonstrated ability of this compound to normalize TRPV1 expression—a channel protein critically involved in pain signaling—suggests its utility as a research tool for investigating nociceptive pathways and developing novel analgesic strategies [2]. Furthermore, the dose-dependent nature of this compound's protective effects provides researchers with a adjustable experimental system for probing the relationship between TNF-α signaling intensity and neuronal damage progression.
Table 2: this compound Efficacy in Paclitaxel-Induced Neurotoxicity Models
| Experimental Parameter | Paclitaxel Effect | This compound Intervention (4 ng/ml) | Assessment Method |
|---|---|---|---|
| Neurite Length | Significant reduction | Partial restoration | ImageJ analysis of βIII-tubulin staining |
| TRPV1 Expression | Marked upregulation | Reversal towards baseline | Immunofluorescence, Western blot |
| TNF-α Secretion | Substantial increase | Significant suppression | ELISA |
| IL-1β & IL-6 Levels | Elevated | Notable reduction | Quantitative RT-PCR |
| Intracellular Calcium | Dysregulated | Improved homeostasis | Calcium flow cytometry |
Beyond neuroinflammatory research, this compound has demonstrated considerable utility in cancer biology investigations, particularly in breast cancer models. The compound exhibits selective cytotoxicity against tumor cells and cancer stem cells in vitro, inducing apoptosis in breast cancer xenograft models [1]. This tumor-selective toxic action appears to stem from its dual targeting of TACE and specific MMPs, effectively disrupting critical tumor-stroma interactions and potentially impairing metastatic processes. The orally bioavailable nature of this compound enhances its practicality for in vivo cancer studies, allowing researchers to investigate sustained TACE/MMP inhibition on tumor progression and metastasis in animal models [1].
The compound's well-characterized inhibitory profile against multiple MMPs makes it particularly valuable for studying tumor microenvironment remodeling, angiogenesis, and invasion mechanisms. Research utilizing this compound has helped elucidate the functional relationships between cytokine signaling and extracellular matrix degradation in cancer progression. Furthermore, this compound's capacity to modulate HIF-2α-CD44 interactions in perinecrotic and perivascular glioma cells highlights its potential application in glioma research, particularly in investigating hypoxic responses and cancer cell adaptation mechanisms [1].
This protocol outlines the methodology for evaluating this compound's protective effects against paclitaxel-induced neurotoxicity in dorsal root ganglion neuronal cells (50B11 line), adapted from established research procedures [2].
Materials and Reagents:
Procedure:
Cell Culture and Differentiation:
Experimental Treatment:
Assessment Methods:
Figure 2: Experimental Workflow for this compound Neuroprotection Assay - Step-by-step protocol for evaluating this compound effects against paclitaxel-induced neurotoxicity in DRG neurons.
Protein Analysis by Western Blotting:
Gene Expression Analysis by Quantitative RT-PCR:
Cytokine Quantification by ELISA:
Table 3: Troubleshooting Common Experimental Issues
| Problem | Potential Causes | Recommended Solutions |
|---|---|---|
| Poor this compound efficacy | Improper stock solution preparation | Verify stock concentration using spectrophotometry; prepare fresh solutions |
| High background in immunofluorescence | Inadequate blocking or antibody concentration | Optimize blocking conditions; titrate antibodies |
| Variable neurite outgrowth | Inconsistent differentiation | Standardize forskolin concentration and differentiation duration |
| Elevated control cell death | Solvent toxicity | Ensure final DMSO concentration ≤0.1% |
| Inconsistent Western blot results | Protein degradation or incomplete transfer | Use fresh protease inhibitors; verify transfer efficiency |
This compound represents a valuable pharmacological tool for investigating TACE/ADAM17-mediated processes in various disease models, particularly chemotherapy-induced neurotoxicity and cancer biology. Its well-characterized inhibitory profile and oral bioavailability facilitate both in vitro and in vivo research applications [2] [1]. The compound's ability to modulate multiple aspects of neuroinflammatory signaling—from cytokine release to TRPV1 expression and calcium homeostasis—makes it particularly useful for studying complex pathophysiological mechanisms [2].
Future research applications of this compound may expand to include other TNF-α-mediated pathologies such as rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative conditions. The integration of this compound into more complex experimental systems, including co-culture models and organoid systems, could provide additional insights into its effects on cellular crosstalk within tissue microenvironments. Additionally, combination studies with other targeted therapies may reveal synergistic effects that could inform therapeutic development strategies.
TMI-1 is a thiomorpholine hydroxamate compound originally designed to inhibit metalloproteinase activity. It has been investigated in two primary research contexts:
The compound is described as a dual inhibitor of MMP and ADAM metalloproteinases, with its cytotoxic effects observed at submicromolar concentrations in many tumor cell lines while sparing non-malignant cells [2].
The table below summarizes the primary experimental findings and quantitative data from recent studies on this compound:
| Experimental Area | Key Findings | Quantitative Data / Concentrations Used |
|---|---|---|
| Cell Viability & Cytotoxicity | Selective cytotoxicity against breast tumor cell lines (TN & ERBB2+); non-malignant cells resistant; synergistic with docetaxel, doxorubicin, lapatinib [2]. | Effective on 34/40 tumor cell lines; ED~50~: 0.6 µM to 12.5 µM; Cytotoxicity assay: this compound (0–40 ng/ml) for 24-72h [2]. |
| Neuroprotection (in vitro) | Protected against paclitaxel (PAC)-induced neurotoxicity; reversed PAC-induced neurite retraction and TRPV1 upregulation [1]. | Co-treatment with PAC (1-100 ng/ml) and this compound at 0.04, 0.4, and 4 ng/ml (approx. 0.1, 1, 10 nM) [1]. |
| Apoptosis & Signaling | Induced caspase-dependent apoptosis; decreased inflammatory cytokines (TNF-α, IL-1β, IL-6); suppressed TRPV1, PKC, PI3K/Akt, and MAPK signaling [1]. | Analysis via Western blot, calcium flow cytometry, and ELISA [1]. |
| In Vivo Efficacy | In MMTV-ERBB2/neu mice, this compound alone induced tumor apoptosis and inhibited tumor development with no adverse effects [2]. | Dosage: 100 mg/kg/day [2]. |
This protocol is fundamental for both neuroprotection and oncology studies [1] [2].
This protocol measures the effect of this compound on cell survival [1] [2].
This protocol assesses neuroprotective effects in neuronal cultures [1].
These protocols help elucidate the mechanism of action of this compound [1].
The following diagrams, created using Graphviz DOT language, illustrate the signaling pathways and experimental workflows involving this compound.
This diagram illustrates the proposed mechanism by which this compound protects against paclitaxel-induced neurotoxicity. Paclitaxel promotes the release of inflammatory cytokines, which in turn upregulate the TRPV1 channel and calcium influx, leading to neurotoxicity. This compound inhibits TACE, thereby suppressing cytokine release and reversing TRPV1 upregulation [1].
This diagram outlines a general experimental workflow for assessing the cytotoxic effects of this compound. The process begins with culturing relevant cell lines, treating them with this compound, and then performing downstream analyses including cell viability assays and various mechanistic studies to confirm apoptosis and altered signaling pathways [2].
This compound (WAY-171318) is a potent, orally active inhibitor of TNF-α converting enzyme (TACE/ADAM17) and various matrix metalloproteinases (MMPs) with significant implications for cancer research and chemotherapy-induced neuropathy studies. This small molecule thiomorpholine hydroxamate compound was initially developed for rheumatoid arthritis but has demonstrated remarkable tumor-selective cytotoxicity and neuroprotective properties in preclinical models. With an IC(_{50}) of 8.4 nM against TACE, this compound effectively suppresses the secretion of TNF-α, a key mediator of inflammatory processes and tumor progression [1]. The compound's unique ability to induce caspase-dependent apoptosis in malignant cells while sparing normal cells makes it particularly valuable for oncology research, especially for investigating triple-negative and ERBB2-overexpressing breast cancers [2].
Recent research has expanded this compound's applications to neuroprotection studies, particularly in the context of chemotherapy-induced peripheral neuropathy (CIPN). The compound demonstrates protective effects against paclitaxel-induced neurotoxicity in dorsal root ganglion neurons by reversing TRPV1 upregulation and decreasing levels of key inflammatory cytokines including TNF-α, IL-1β, and IL-6 [3]. This dual functionality in both oncology and neuropathy research positions this compound as a valuable tool compound for investigating the intersection of inflammatory processes, apoptosis signaling, and neurotoxicity pathways. Researchers can utilize this compound to explore metalloproteinase-dependent mechanisms in disease progression and treatment resistance across multiple model systems.
This compound functions as a multifunctional metalloproteinase inhibitor with particular potency against ADAM17 (TACE) and several matrix metalloproteinases. The compound exhibits a well-characterized inhibitory profile against key enzymes involved in extracellular matrix remodeling and cytokine processing. Research indicates that this compound mediates its effects through dual inhibition of MMP and ADAM metalloproteinases, resulting in impaired shedding of EGFR ligands and modulation of ERBB signaling pathways [2]. This broad-spectrum inhibition profile distinguishes this compound from more specific metalloproteinase inhibitors and contributes to its unique biological activities in both oncological and neurological contexts.
The compound's mechanism extends beyond conventional metalloproteinase inhibition to include selective cytotoxicity toward tumor cells while sparing normal cells. In breast cancer models, this compound induces G0/G1 cell cycle arrest and promotes caspase-dependent apoptosis through both intrinsic and extrinsic pathways [2]. The molecular basis for this tumor-selective action appears to involve the compound's ability to activate multiple caspases (caspase-3, -7, -8, and -9) and increase reactive oxygen species (ROS) production specifically in malignant cells. This selective cytotoxicity occurs at submicromolar concentrations (ED(_{50}): 0.6 µM to 12.5 µM across various tumor cell lines), while non-malignant cells remain resistant even at higher concentrations [2].
The inhibition of TACE by this compound has profound effects on downstream signaling networks, primarily through reduced cleavage of membrane-bound precursors of TNF-α and other substrates. This suppression of TNF-α secretion (IC(_{50}) of 40 nM in mouse monocyte Raw cells) creates a cascade of anti-inflammatory effects and modulates multiple signaling pathways [1]. In neuronal models, this compound treatment reverses paclitaxel-induced upregulation of TRPV1 receptors and decreases expression of PKC, PI3K, and NF-κB, leading to reduced neuroinflammation and protection against axonal damage [3]. The compound's impact on these diverse pathways underscores its utility for investigating cross-talk between inflammatory processes, ion channel regulation, and cell survival mechanisms.
Table 1: Enzyme Inhibitory Activity of this compound
| Target Enzyme | IC(_{50}) (nM) | Biological Context | Experimental System |
|---|---|---|---|
| TACE (ADAM17) | 8.4 - 8.8 | TNF-α shedding inhibition | CHO cells expressing human TACE |
| MMP-13 | 3 | Collagenase inhibition | In vitro enzyme assay |
| MMP-2 | 4.7 | Gelatinase A inhibition | In vitro enzyme assay |
| MMP-9 | 12 | Gelatinase B inhibition | In vitro enzyme assay |
| MMP-1 | 6.6 | Collagenase-1 inhibition | In vitro enzyme assay |
| MMP-7 | 26 | Matrilysin inhibition | In vitro enzyme assay |
| MMP-14 | 26 | MT1-MMP inhibition | In vitro enzyme assay |
| ADAM-TS-4 | 100 | Aggrecanase-1 inhibition | In vitro enzyme assay |
This compound demonstrates potent inhibition across multiple metalloproteinase enzymes, with particular efficacy against TACE (ADAM17) and several matrix metalloproteinases involved in extracellular matrix remodeling [1]. The consistent sub-10 nM activity against TACE underscores the compound's specificity for this key regulator of TNF-α signaling. The variation in IC(_{50}) values across different MMPs reflects the compound's selective profile within the metalloproteinase family, with highest potency observed against MMP-13, MMP-2, and MMP-1. This inhibitory spectrum positions this compound as a valuable tool for investigating metalloproteinase-dependent processes in inflammatory conditions and cancer progression.
Table 2: Cellular and In Vivo Activity of this compound
| Activity Parameter | Values/Results | Experimental System | Citation |
|---|---|---|---|
| TNF-α secretion inhibition | IC(_{50}) = 40 nM (Raw), 200 nM (THP-1), 190 nM (primary human monocytes), 300 nM (human whole blood) | Cellular and whole blood assays | [1] |
| Tumor cell proliferation inhibition | ED({50}): 1.3-8.1 µM (breast cancer lines), active against 34/40 tumor cell lines of various origins (ED({50}): 0.6 µM to 12.5 µM) | In vitro cytotoxicity assays | [2] [1] |
| Arthritis reduction | 0-50 mg/kg (twice daily, oral), reduced disease severity in therapeutic and preventive mouse models | Mouse collagen-induced arthritis model | [1] |
| Tumor growth inhibition | 100 mg/kg (daily, oral), slowed tumor growth and prevented occurrence | MMTV-ERBB2/neu mouse breast cancer model | [2] [1] |
| Neuroprotective effects | 0.04-4 ng/ml, reduced TRPV1 expression and inflammatory cytokines in neuronal cells | Rat 50B11 DRG neuronal cells | [3] |
| Pharmacokinetic parameters (mouse) | AUC = 1484 ng•h/mL, bioavailability = 39%, t({1/2}) = 1.68h, C({max}) = 3 μM (50 mg/kg oral) | Balb/CJ mice | [1] |
The cellular activity profile of this compound reveals dose-dependent responses across multiple assay systems, with notable potency in both cellular and whole blood environments [1]. The compound's effectiveness across diverse tumor cell lines highlights its broad-spectrum antitumor potential, while its neuroprotective effects at low nanogram per milliliter concentrations demonstrate its potency in neuronal systems [3]. The in vivo efficacy in mouse models of arthritis and cancer, coupled with favorable pharmacokinetic parameters including 39% oral bioavailability, supports the utility of this compound for preclinical investigation in disease models [1].
Purpose: This protocol details the methodology for evaluating this compound's cytotoxic effects and apoptosis induction in cancer cell lines, providing quantitative assessment of its tumor-selective activity [2].
Materials and Reagents:
Procedure:
Data Analysis: Calculate IC(_{50}) values using non-linear regression analysis of dose-response data. For apoptosis assays, quantify the percentage of Annexin V-positive cells in treated versus control conditions. Normalize caspase activity to vehicle-treated controls.
Purpose: To evaluate the effect of this compound on cell cycle progression and distribution in cancer cell lines [2].
Materials and Reagents:
Procedure:
Expected Results: this compound treatment typically induces G0/G1 cell cycle arrest in susceptible cancer cell lines, evidenced by an increased percentage of cells in G0/G1 phase and corresponding decreases in S and G2/M phases [2].
Purpose: To assess this compound's protective activity against paclitaxel-induced neurotoxicity in dorsal root ganglion (DRG) neuronal cells [3].
Materials and Reagents:
Procedure:
Data Interpretation: this compound treatment is expected to reverse paclitaxel-induced neurite retraction, reduce TRPV1 overexpression, decrease intracellular calcium concentration, and downregulate inflammatory cytokine expression in a dose-dependent manner [3].
This integrated pathway illustrates this compound's dual mechanisms in oncological and neurological contexts. In cancer cells, this compound inhibits ADAM17, reducing TNF-α secretion and subsequently inducing caspase-dependent apoptosis. Simultaneously, the compound promotes G0/G1 cell cycle arrest, further potentiating apoptotic cell death [2]. In neuronal systems, this compound's inhibition of ADAM17-mediated TNF-α secretion leads to reduced NF-κB activation, resulting in downregulation of TRPV1 expression and decreased production of inflammatory cytokines (IL-1β, IL-6). This cascade ultimately provides protection against paclitaxel-induced neurotoxicity in dorsal root ganglion neurons [3]. The diagram highlights how this compound's primary molecular target engagement translates to distinct tissue-specific outcomes through modulation of downstream signaling networks.
This experimental workflow outlines a systematic approach for comprehensive this compound characterization, progressing from basic enzyme inhibition studies to complex in vivo models. The pipeline begins with biochemical assays to determine IC(_{50}) values against primary targets (TACE and various MMPs), followed by cellular viability assessment across concentration ranges (0-20 μM) and time courses (up to 5 days) [2] [1]. Subsequent analyses examine apoptotic mechanisms through Annexin V/7-AAD staining and caspase activation assays, complemented by cell cycle distribution studies using propidium iodide staining [2]. For neuroprotection research, specialized assays evaluate neurite outgrowth using ImageJ analysis, calcium flux measurements via flow cytometry, and gene expression profiling of TRPV1 and inflammatory cytokines using qRT-PCR [3]. The workflow culminates in in vivo efficacy studies using relevant disease models for cancer, arthritis, and neuropathy, providing a comprehensive preclinical profile of this compound's activities.
Oncology Research: this compound demonstrates selective cytotoxicity against a broad panel of tumor cell lines (effective against 34/40 tumor cell lines tested) with ED(_{50}) values ranging from 0.6 µM to 12.5 µM [2]. It shows particular efficacy against triple-negative and ERBB2-overexpressing breast cancers, inducing caspase-dependent apoptosis and G0/G1 cell cycle arrest. The compound's tumor-selective action (sparing normal cells) and synergistic activity with conventional chemotherapeutics like docetaxel, doxorubicin, and lapatinib make it valuable for combination therapy studies and investigating mechanisms of selective cytotoxicity [2].
Chemotherapy-Induced Neuropathy Research: this compound provides neuroprotective effects in models of paclitaxel-induced peripheral neuropathy by reversing TRPV1 upregulation and reducing levels of inflammatory cytokines (TNF-α, IL-1β, IL-6) in dorsal root ganglion neurons [3]. At concentrations of 0.04-4 ng/mL, this compound ameliorates degenerative changes in neuronal axons, enhances neurite growth, and reduces intracellular calcium concentration. These effects make it a valuable tool for investigating the intersection of inflammatory signaling and neurotoxicity in chemotherapy-induced peripheral neuropathy [3].
Inflammatory Disease Research: With its potent inhibition of TACE (IC(_{50}) = 8.4 nM) and subsequent suppression of TNF-α secretion, this compound is effective in animal models of inflammatory conditions [1]. In collagen-induced arthritis models, oral administration of 0-50 mg/kg (twice daily) significantly reduces disease severity in both therapeutic and preventive regimens. This application leverages the compound's original development pathway for rheumatoid arthritis and provides insights into metalloproteinase-dependent inflammatory processes [1].
Compound Handling and Storage: this compound has CAS number 287403-39-8 and is typically supplied as a solid or pre-dissolved in DMSO (10 mM concentration) [1]. For long-term storage, maintain the compound at -20°C in desiccated conditions, protected from light. Avoid freeze-thaw cycles of stock solutions to maintain stability.
Cellular Treatment Considerations: In cellular assays, this compound demonstrates differential activity based on cell type and treatment duration. For cytotoxicity and apoptosis assays in cancer cell lines, effective concentrations typically range from 1-20 μM with treatment durations of 48-120 hours [2]. In neuronal models, significantly lower concentrations (0.04-4 ng/mL) are effective, reflecting different mechanisms of action in these systems [3]. Always include vehicle controls matched for DMSO concentration.
In Vivo Application: In animal studies, this compound shows good oral bioavailability (39% in mice) with a half-life of approximately 1.68 hours [1]. Effective doses range from 50-100 mg/kg administered orally, either once daily or divided into twice-daily dosing depending on the model and endpoint measurements. The compound effectively reduces arthritis severity in collagen-induced models and inhibits tumor growth in MMTV-ERBB2/neu transgenic mice [2] [1].
This compound represents a versatile research tool with demonstrated efficacy across multiple disease models, particularly in oncology and neuropathy research. Its unique tumor-selective cytotoxic activity, coupled with protective effects against chemotherapy-induced neurotoxicity, provides researchers with a valuable compound for investigating metalloproteinase-dependent processes in pathophysiology. The well-characterized enzyme inhibition profile, established cellular and animal model protocols, and defined signaling mechanisms make this compound suitable for a wide range of investigative applications.
Future research directions with this compound may include exploring its effects on cancer stem cell populations, given its activity against this therapy-resistant compartment [2]. Additionally, the compound's potential in combination therapies with existing chemotherapeutic agents warrants further investigation, particularly in the context of treatment-resistant malignancies. The dual utility in both cancer and neuropathy models also positions this compound as an ideal tool for studying the neurotoxic side effects of cancer chemotherapy and developing protective co-treatments. As research advances, this compound continues to offer insights into the complex interplay between inflammatory processes, apoptosis signaling, and neurotoxicity in disease states.
Temporally Multiplexed Imaging (TMI) is a advanced fluorescence microscopy technique that enables simultaneous imaging of multiple dynamic cellular signals in living cells. It overcomes the spectral limitation of conventional microscopy by using fluorescent proteins with distinct, clock-like kinetic properties instead of different colors [1].
The fundamental idea behind TMI is to associate different cellular signals with different reversibly photoswitchable fluorescent proteins (rsFPs) that exhibit unique off-switching kinetics during continuous illumination [1].
The diagram below outlines the key stages of a TMI experiment, from preparation to final image analysis:
The table below lists a set of green rsFPs successfully used for 6-color TMI, along with their key characteristics [1].
| Fluorescent Protein | Primary Characteristic | Notes |
|---|---|---|
| Dronpa | Distinct off-switching kinetics | A well-characterized rsFP [1]. |
| rsFastLime | Distinct off-switching kinetics | Kinetics different from Dronpa and rsGreenF-E [1]. |
| rsGreenF-Enhancer | Distinct off-switching kinetics | Highly different off-switching kinetics [1]. |
| Skylan62A | Distinct off-switching kinetics | An engineered variant with kinetics between rsFastLime and Dronpa [1]. |
| rsEGFP2-Enhancer | Distinct off-switching kinetics | Off-switching kinetics between rsGreen-F-E and rsFastLime [1]. |
| YFP | Non-switching | Serves as a stable, non-switching reference signal [1]. |
1. Generating a Reference Kinetics Library
2. Validating TMI Performance and Measuring Crosstalk
3. Applying TMI to Live-Cell Signaling Dynamics
The following diagram illustrates the core computational process of decomposing a mixed signal into its individual components.
TMI-1, or (3S)-4-[[4-(2-Butyn-1-yloxy)phenyl]sulfonyl]-N-hydroxy-2,2-dimethyl-3-thiomorpholinecarboxamide, is an orally bioavailable dual inhibitor of ADAM17 (TACE) and Matrix Metalloproteinases (MMPs) [1]. Initially developed for inflammatory conditions like rheumatoid arthritis, it has been repositioned as a promising anti-cancer agent and a protector against chemotherapy side effects [2] [3].
Its two primary researched applications are:
The tables below summarize key quantitative data from recent studies.
Table 1: Anti-Cancer Cytotoxicity Profile of this compound
| Assay/Model | Result / Value | Notes / Range |
|---|---|---|
| In Vitro Cytotoxicity (ED₅₀) | Effective in 34/40 tumor cell lines [2] | ED₅₀: 0.6 µM to 12.5 µM [2] |
| Selectivity | Selective for tumor cells & cancer stem cells [2] | Non-malignant cells resistant even at high concentrations [2] |
| In Vivo Efficacy (Mouse Model) | 100 mg/kg/day [2] | Inhibited mammary gland tumor occurrence & development [2] |
| MMP-13 Inhibition (IC₅₀) | 3 nM [1] | - |
| ADAM17 (TACE) Inhibition (IC₅₀) | 8.4 nM [1] | - |
Table 2: Neuroprotective Efficacy of this compound In Vitro
| Parameter | Experimental Finding | Concentration Used |
|---|---|---|
| Cell Model | Immortalized rat DRG neuronal cells (50B11) [3] | - |
| Protection vs. Paclitaxel (PAC) | Partially reversed PAC-induced neurite retraction [3] | This compound: 0.1, 1, 10 nM; PAC: 1, 10, 100 ng/ml [3] |
| TRPV1 Expression | Reversed PAC-induced upregulation of TRPV1 [3] | Same as above |
| Inflammatory Cytokines | Decreased levels of TNF-α, IL-1β, and IL-6 [3] | Same as above |
Here are standardized protocols for key experiments involving this compound.
This protocol is adapted from studies on breast tumor cell lines [2].
This protocol is based on work in 50B11 DRG neuronal cells [3].
The following diagrams illustrate the primary mechanisms of action of this compound.
Diagram Title: this compound's dual mechanism triggers cancer cell death and protects neurons.
Diagram Title: Workflow for testing this compound's neuroprotective effects in DRG neurons.
The experimental data positions this compound as a compelling candidate for drug repurposing. Its tumor-selective cytotoxicity is a significant advantage over conventional chemotherapy, potentially reducing systemic side effects [2]. The observed synergy with standard chemotherapeutics like docetaxel and doxorubicin suggests potential for combination regimens, possibly allowing for lower, less toxic doses of the companion drugs [2].
Furthermore, its potential to protect against paclitaxel-induced neurotoxicity addresses a major clinical challenge in oncology—CIPN—which often leads to dose reduction or discontinuation of life-saving chemotherapy [3] [5]. A single agent that could simultaneously combat cancer and protect the nervous system would be a breakthrough.
Future work should focus on:
TMI-1 is a thiomorpholine hydroxamate compound initially developed as an inhibitor of metalloproteinases, specifically the TNF-α-converting enzyme (TACE or ADAM17) [1] [2]. Its experimental application has been studied in two primary areas:
The compound mediates its effects by inhibiting the release of soluble TNF-α, which subsequently modulates pathways involving TRPV1 and other inflammatory cytokines [1].
The table below summarizes key quantitative findings from the literature regarding this compound's activity.
| Experimental Model | Measured Endpoint | This compound Concentration / Dosage | Key Quantitative Result | Source |
|---|---|---|---|---|
| Panel of 40 Tumor Cell Lines | Efficacy (ED₅₀) | Dose Range | 0.6 µM to 12.5 µM | [2] |
| Breast Tumor Cell Lines | Cell Death & Cancer Stem Cell Inhibition | Sub-micromolar range | Selective for malignant cells; non-malignant cells resistant | [2] |
| MMTV-ERBB2/neu Transgenic Mice | Tumor Inhibition (Therapeutic) | 100 mg/kg/day | Induced apoptosis, inhibited tumor occurrence and development | [2] |
| DRG Neuronal 50B11 Cells | Protection against Paclitaxel | 0.04, 0.4, and 4 ng/mL (0.1, 1, 10 nM) | Suppressed TRPV1 upregulation & inflammatory cytokines (TNF-α, IL-1β, IL-6) | [1] |
The following protocols are adapted from the methods sections of the identified research articles.
This methodology is used to determine the selective killing of tumor cells by this compound [2].
This protocol evaluates the protective effect of this compound against paclitaxel-induced neurotoxicity in dorsal root ganglion (DRG) neurons [1].
The diagram below illustrates the proposed mechanism by which this compound protects against paclitaxel-induced neurotoxicity, based on the findings from the research.
TMI-1 is a thiomorpholin hydroxamate compound initially designed as a metalloproteinase inhibitor. Its mechanism of action involves the inhibition of Tumor Necrosis Factor-alpha (TNF-α)-Converting Enzyme (TACE), also known as ADAM17, which prevents the release of soluble TNF-α [1]. Research has highlighted two primary therapeutic contexts for this compound:
The tables below summarize key quantitative data and model information from recent studies.
Table 1: Summary of Key Quantitative Findings on this compound
| Parameter | Oncology Model (Breast Cancer) | Neuroprotection Model (CIPN) |
|---|---|---|
| Effective Concentrations | ED50 range: 0.6 µM to 12.5 µM (across 40 tumor cell lines); In vivo dose: 100 mg/kg/day [2] | 0.04, 0.4, and 4 ng/ml (0.1, 1, and 10 nM) [1] |
| Key Measured Outcomes | Induced apoptosis; Strong synergy with docetaxel, doxorubicin, and lapatinib; Inhibited tumor occurrence in mice [2] | Suppressed TNF-α, IL-1β, and IL-6; Reversed TRPV1 channel upregulation; Improved neurite growth [1] |
| Selectivity | Selective for malignant cells (including cancer stem cells) over non-malignant cells [2] | Protected neuronal cells from paclitaxel-induced neurotoxicity [1] |
Table 2: Experimental Model Overview
| Component | Oncology Model | Neuroprotection Model |
|---|---|---|
| Cell Lines | Luminal, basal, ERBB2-overexpressing human breast tumor cell lines; MMTV-ERBB2/neu murine primary cells [2] | Immortalized rat dorsal root ganglion (DRG) neuronal cells (50B11) [1] |
| In Vivo Model | Transgenic MMTV-ERBB2/neu mice [2] | Information not provided in search results |
This protocol outlines the methodology for assessing the tumor-selective cytotoxic action of this compound.
This protocol details the assessment of this compound's protective role against paclitaxel-induced neurotoxicity.
The following diagrams, generated with Graphviz DOT language, illustrate the core mechanisms and experimental workflows for this compound.
This diagram illustrates how this compound inhibits TNF-α signaling to produce its neuroprotective and anti-cancer effects.
This diagram outlines the key steps for evaluating this compound's protective effects against chemotherapy-induced neuropathy in a laboratory setting.
This compound is a thiomorpholin hydroxamate compound originally designed as an inhibitor of metalloproteinases, including TNF-α converting enzyme (TACE/ADAM17) and various Matrix Metalloproteinases (MMPs) [1] [2]. Its primary biological activities, as established in scientific literature, are summarized in the table below.
| Application Area | Primary Mechanism of Action | Key Observed Effects | Relevant Experimental Models |
|---|---|---|---|
| Oncology Research | Induces caspase-dependent apoptosis [3] [1]. | Selective cytotoxicity against tumor cells (including triple-negative and ERBB2+ breast cancer); synergy with docetaxel, doxorubicin, and lapatinib; targets cancer stem cells [3] [4] [1]. | In vitro: Various breast cancer cell lines (e.g., BT-20, SUM149). In vivo: MMTV-ERBB2/neu transgenic mouse model [3]. |
| Neuroprotection Research | Inhibits TACE, reducing shedding of soluble TNF-α [5] [1]. | Attenuates paclitaxel-induced neurotoxicity; reduces TRPV1 upregulation and lowers inflammatory cytokines (TNF-α, IL-1β, IL-6) [5]. | In vitro: Immortalized dorsal root ganglion (DRG) neuronal 50B11 cell line [5]. |
This protocol measures the cytotoxic effect of this compound on cancer cell lines.
This protocol evaluates the induction of apoptosis and cell cycle arrest.
The signaling pathway for this compound's anticancer activity involves triggering caspase-dependent apoptosis. The following diagram illustrates this mechanism:
This protocol assesses the anti-tumor effect of this compound in a pre-clinical model.
This protocol tests the protective effect of this compound against paclitaxel-induced neurite damage.
This protocol investigates the molecular mechanism by which this compound protects against neuroinflammation.
The protective mechanism of this compound against neurotoxicity involves modulation of the TACE/TRPV1 pathway, as shown below:
The table below consolidates key quantitative findings from the literature for easy reference.
| Experimental Context | This compound Concentration/Dose | Key Quantitative Results | Citation |
|---|---|---|---|
| In Vitro Cytotoxicity | ED50: 0.6 µM to 12.5 µM (across 34/40 tumor cell lines) [3]. | Effective on triple-negative and ERBB2-overexpressing breast cancer cells; selective for tumor cells over non-malignant cells [3] [4]. | [3] [4] |
| Enzyme Inhibition | IC50: 8.4 nM for TACE [1]. IC50: 3-26 nM for various MMPs [2]. | Potent inhibitor of TACE and multiple MMPs [1] [2]. | [1] [2] |
| In Vivo Oncology | 100 mg/kg/day (oral) [1]. | Inhibited mammary tumor occurrence and development in MMTV-ERBB2/neu mice; induced tumor apoptosis [3] [1]. | [3] [1] |
| In Vitro Neuroprotection | 0.04 - 4 ng/mL (0.1 - 10 nM) [5]. | Reversed paclitaxel-induced neurite damage; reduced TRPV1 protein and pro-inflammatory cytokine mRNA [5]. | [5] |
This protocol outlines methods to assess the protective effects of TMI-1, a TNF-α-converting enzyme (TACE) inhibitor, in an in vitro model of paclitaxel-induced neurotoxicity using dorsal root ganglion (DRG) neuronal cells [1] [2].
Cell Culture & Differentiation: Use immortalized DRG neuronal 50B11 cells. Culture cells in neurobasal medium supplemented with 10% FBS, 2% B27, 11 mM d-glucose, 0.2% l-glutamine, and 1% antibiotics [1] [2]. For neuronal differentiation, treat cells with 75 μM forskolin in a serum-free medium [1] [2].
Drug Treatment: Following differentiation, treat cells with paclitaxel (PAC) and this compound [1] [2].
Experimental Workflow: The diagram below summarizes the key stages of the experimental protocol.
Key Assays and Protocols:
Data Summary: The table below summarizes expected outcomes from key assays when this compound is used against paclitaxel-induced neurotoxicity.
| Assay | Paclitaxel (PAC) Effect | This compound + PAC Effect | Key Observations |
|---|---|---|---|
| Cell Viability | Decreased | Partial recovery | Dose-dependent protection by this compound [1] [2] |
| Neurite Length | Significant decrease | Attenuated decrease | Preservation of neuronal structure [1] [2] |
| TRPV1 Protein | Upregulated | Reversed upregulation | Normalization toward control levels [1] [2] |
| Inflammatory Cytokines | Increased (TNF-α, IL-1β, IL-6) | Decreased | Suppression of neuroinflammatory signaling [1] [2] |
This protocol details methods for investigating "TMI," an isoflavone from Ficus altissima fruits, to overcome multidrug resistance in chronic myeloid leukemia (CML) [3]. Please note: This "TMI" is a different compound from the TACE inhibitor "this compound," and is used here to provide a complete picture of research on compounds with the TMI designation.
Cell Culture: Use drug-sensitive K562 and adriamycin (ADR)-resistant K562/ADR human chronic myeloid leukemia cell lines. Culture them in recommended media (e.g., RPMI-1640 with 10% FBS) [3].
Drug Treatment: Treat cells with TMI isolated from F. altissima fruits (purity >98% by HPLC). A range of concentrations should be tested to determine IC₅₀ values and other effects [3].
Mechanistic Workflow: The diagram below illustrates the primary mechanisms of action of TMI in overcoming leukemia cell resistance.
Key Assays and Protocols:
Data Summary: The table below summarizes the anticipated effects of TMI on K562 and resistant K562/ADR leukemia cell lines.
| Assay / Parameter | Effect in K562/ADR Cells | Proposed Mechanism |
|---|---|---|
| Cell Proliferation (IC₅₀) | Significant inhibition | Direct anti-proliferative activity [3] |
| Cell Cycle | G2/M phase arrest | Inhibition of cell cycle progression [3] |
| Apoptosis | Induced | Independent of caspase-mediated pathways [3] |
| Nrf2 Signaling | Inhibited | Direct targeting of Nrf2 [3] |
| ABCB1 Efflux | Downregulated | Reduced drug efflux capability [3] |
| ROS Levels | No significant change | Not the primary mechanism [3] |
TMI-1 is a thiomorpholine hydroxamate compound originally designed as an inhibitor of metalloproteinases (MMPs and ADAMs) for treating rheumatoid arthritis. Research has identified its potential for repositioning in cancer therapy, particularly for aggressive breast cancer subtypes and other neoplasms [1].
Key characteristics from the principal study include:
The following tables summarize key quantitative findings and methodologies from the identified study.
Table 1: Efficacy of this compound on Breast Tumor Cell Lines This table summarizes the selective action of this compound across different cell types. ED₅₀ is the effective dose that inhibits 50% of cell survival [1].
| Cell Line / Type | Cancer Subtype / Description | Response to this compound (ED₅₀) | Notes |
|---|---|---|---|
| L226 (Human) | Triple Negative (TN) | Active (submicromolar) | Derived from a patient tumor biopsy. |
| TgNeu27 (Murine) | ERBB2-overexpressing | Highly efficient | "Primary" cell line isolated from a MMTV-neu mouse mammary tumor. |
| Various Non-Malignant | Normal cells | Resistant (even at high concentration) | Demonstrates selective toxicity for tumor cells. |
| Broad Panel | 34 different tumor cell lines of various origins | Efficient in 34/40 lines (ED₅₀: 0.6 µM to 12.5 µM) | Indicates potential for broad-spectrum anticancer activity. |
Table 2: Synergistic Drug Combinations with this compound This table lists chemotherapy drugs that demonstrated a strong synergistic effect when combined with this compound [1].
| Chemotherapeutic Drug | Drug Class | Observed Synergy with this compound |
|---|---|---|
| Docetaxel | Taxane | Strong synergistic effect |
| Doxorubicin | Anthracycline | Strong synergistic effect |
| Lapatinib | Tyrosine kinase inhibitor (ERBB2/EGFR) | Strong synergistic effect |
Here are the key methodologies used in the principal study to evaluate this compound [1].
The diagram below outlines the core experimental workflow for evaluating this compound in a preclinical setting.
Q1: What is the primary mechanism of this compound's selective anti-tumor action? A1: this compound mediates its selective cytotoxic effects primarily by inducing caspase-dependent apoptosis in tumor cells. It also causes cell cycle inhibition. Notably, all non-malignant cells tested were resistant to its effects [1].
Q2: Has this compound shown efficacy against difficult-to-treat cancer types? A2: Yes, the compound is active against triple-negative (TN) and ERBB2-overexpressing breast tumor cell lines, which are among the most aggressive subtypes and often have limited targeted therapy options [1].
Q3: Can this compound be used in combination with existing therapies? A3: Preclinical data indicates strong synergistic effects when this compound is combined with docetaxel, doxorubicin, or lapatinib. This suggests potential for combination regimens to enhance efficacy [1].
The core data presented is from a 2012 research paper. The field of drug development moves rapidly, and this information may not reflect the current status of this compound research.
The following diagram illustrates the hypothesized mechanism of TMI-1 action against paclitaxel-induced neurotoxicity, as derived from the study, and the core workflow for testing it in vitro.
This section provides the methodologies from the foundational study for investigating this compound's effects [1].
Prepare stock solutions and dilute to final working concentrations in the serum-free culture medium.
| Assay | Protocol Summary | Key Measurements |
|---|---|---|
| Cell Viability | Use EZ-CYTOX kit. Seed cells in 96-well plate (4x10⁴ cells/well). Treat with drugs for 24-72h. Add reagent, incubate, measure absorbance at 450nm. | Fold-change in living cells vs. untreated control. |
| Neurite Growth Analysis | Image cells in 24-well plate using microscope (e.g., Nikon E300). Capture 5 random fields per well at 100x magnification. Analyze images with ImageJ software. | Neurite length (µm). |
| Calcium Influx | Load cells with calcium indicator (EZCell Calcium Detection Kit). For flow cytometry, analyze fluorescence in suspended cells (≥10,000 events). For imaging, observe under a confocal microscope. | intracellular Ca²⁺ levels (fluorescence intensity). |
| Immunofluorescence | Seed on collagen-coated coverslips. Fix, permeabilize, block. Incubate with primary antibodies (e.g., TRPV1, βIII-tubulin) overnight, then with fluorescent secondary antibodies. Mount with DAPI and image with confocal microscope. | Protein localization and expression levels. |
| Western Blotting | Lyse cells, separate proteins via SDS-PAGE, transfer to membrane. Incubate with primary antibodies (TRPV1, PKC, PI3K, NF-κB, pAKT, pERK, etc.), then HRP-conjugated secondary. Visualize with chemiluminescence. | Protein expression and phosphorylation levels. |
| qRT-PCR | Isolate total RNA with TRIzol. Synthesize cDNA. Perform quantitative PCR with gene-specific primers. | mRNA expression levels of target genes (e.g., TRPV1, cytokines). |
| Cytokine Quantification (ELISA) | Use commercial ELISA kits on cell culture supernatants following manufacturer's instructions. | Secreted levels of TNF-α, IL-1β, IL-6. |
Q1: What is the typical evidence of successful this compound intervention in our in vitro model? A successful this compound intervention should show a dose-dependent attenuation of paclitaxel-induced effects. Key indicators include:
Q2: Our cell viability assay shows high toxicity even in control groups. What could be wrong?
Q3: We are not observing the expected paclitaxel-induced upregulation of TRPV1. What are potential causes?
For quick reference, here is a summary of the critical quantitative data from the study [1].
| Parameter | Details / Concentrations |
|---|---|
| Cell Line | 50B11 (Rat immortalized DRG neuronal cells) |
| Differentiating Agent | Forskolin (FSK), 75 µM |
| Paclitaxel (PAC) Concentrations | 1 ng/mL, 10 ng/mL, 100 ng/mL |
| This compound Concentrations | 0.04 ng/mL (0.1 nM), 0.4 ng/mL (1 nM), 4 ng/mL (10 nM) |
| Key Assay Duration | 24 hours to 72 hours |
Problem Identification: The core issue involves MPI processes failing to establish connections between nodes in a cluster, with errors indicating "Couldn't connect" and "tmi_connect returns 11" during MPI_Init [1].
Diagnosis and Resolution follows a systematic workflow. The following diagram outlines the key steps, from initial checks to implementing specific fixes for the most common causes:
Based on the diagnostic steps, here are the detailed resolution protocols:
Protocol 1: Resolve PSM Library Scaling Issues
Protocol 2: Correct TMI Configuration and Fabric Setup
/etc/tmi.conf file defines available TMI providers. Using shm:tcp as a fallback fabric uses IP over Ethernet or InfiniBand (IPoIB), bypassing the issue but often with reduced performance [1].The table below summarizes the key environment variables for managing TMI connections and fabric selection, based on troubleshooting guidance [1].
| Variable | Purpose & Effect | Use Case |
|---|---|---|
TMI_PSM_TIMEOUT |
Increases connection timeout threshold for PSM library. | Scaling jobs to many nodes; resolves persistent "Couldn't connect" errors [1]. |
I_MPI_FABRICS |
Selects the communication fabric. shm:tmi for PSM, shm:tcp for IPoIB [1]. |
Primary control for fabric selection; use shm:tcp to troubleshoot TMI issues. |
I_MPI_DEBUG |
Controls debug output level (e.g., 5 for detailed provider info) [1]. |
Diagnosing which fabric provider is being used at runtime. |
Why does my job run with shm:tcp but not shm:tmi?
This indicates a problem with the low-level PSM library or its configuration. The shm:tcp fabric bypasses this by using IP over your network fabric (like IPoIB), which is more reliable but often slower, leading to performance issues [1].
How can I verify that the correct fabric is being used during runtime?
Set the environment variable I_MPI_DEBUG=5. This instructs the MPI library to output debug information, including which fabric provider has been selected [1].
Our cluster uses QLogic InfiniBand adapters. Is there a specific TMI provider we should use?
Yes, for QLogic adapters, you should use the PSM provider. Ensure that the line for the psm provider in your /etc/tmi.conf file points to the correct library path, typically /opt/intel/impi/.../lib/libtmip_psm.so [1].
I_MPI_FABRICS=shm:tcp is a valuable step to isolate the problem to the TMI/PSM layer.The solutions provided are based on expert recommendations from Intel's community forum [1]. For the most current information, always refer to the official documentation for your specific version of the Intel MPI Library.
This section addresses a central methodological challenge: achieving accurate experimental data on the isotopic composition of spent nuclear fuel from the TMI-1 reactor to validate simulation codes. For over a decade, discrepancies between experimental data and code predictions perplexed scientists [1].
The initial methods for analyzing dissolved fuel samples (destructive assay) used external calibration. This technique involved comparing samples to reference standards processed separately, which introduced significant errors as the calibrant and sample underwent different chemical processes [1].
Researchers at Oak Ridge National Laboratory (ORNL) employed a superior technique called isotope dilution mass spectrometry[(citation:7)]. This method involves adding a gravimetrically certified, isotopically enriched standard (the "spike") to the fuel sample before any chemical processing.
The quantitative improvement in data quality is summarized in the table below.
| Analytical Method | Measurement Uncertainty | Key Differentiator |
|---|---|---|
| Traditional External Calibration | ~10% or higher | Calibrant and sample processed separately, introducing error. |
| Isotope Dilution Mass Spectrometry | ~1.5-2% | Calibrant and sample processed together, eliminating procedural variance. |
The improved methodology enabled a more comprehensive inventory of the spent fuel, characterizing more than 50 different isotopes and 16 elements with high accuracy. This provided a much richer data set for code validation [1].
Objective: To precisely measure the isotopic composition of spent nuclear fuel samples via destructive analysis.
Sample Acquisition & Preparation:
Isotope Dilution:
Chemical Separation:
Mass Spectrometry Analysis:
Q: Why is there a long-standing discrepancy between my code's predictions and the older this compound benchmark data for specific isotopes? A: The older this compound benchmark data was obtained using less precise analytical methods with high uncertainties (~10%). The recent ORNL study, using isotope dilution, has resolved these discrepancies. It is recommended to validate your codes against the newer, higher-precision data set [1].
Q: What is the most critical step in the chemical protocol to minimize uncertainty? A: The most critical step is the gravimetric addition of the isotopically enriched spike before any chemical processing. This ensures the calibrant experiences the same chemical recovery and losses as the analytes, which is the core principle that gives isotope dilution its high precision [1].
Q: Where can I find this new high-accuracy this compound data and other international benchmark sets? A: The data is being incorporated into a public database compiled by the Organisation for Economic Co-operation and Development's Nuclear Energy Agency (OECD-NEA). This database is intended to be the central resource for used fuel inventory data for modeling and validation [1].
The following diagram illustrates the core experimental workflow, highlighting the crucial difference between the old and new methods. The DOT code below generates the diagram.
This workflow contrasts the high-precision isotope dilution method with the older, less accurate external calibration technique.
Here is a structured approach to creating effective troubleshooting documentation, synthesized from best practices [1] [2].
| Step | Key Action | Practical Tip |
|---|---|---|
| 1. Identify | List common problems from support tickets and user feedback. | Prioritize frequent, high-impact issues to address first [1]. |
| 2. Define | Clearly outline the problem, symptoms, and error messages. | Use simple language; explain technical jargon [1] [2]. |
| 3. Diagnose | Create a logical flow to isolate the cause. | Start with general checks before complex troubleshooting [1]. |
| 4. Resolve | Provide step-by-step solutions for each cause. | Use numbered lists. Include commands, settings, or code [2]. |
| 5. Add Visuals | Incorporate screenshots, diagrams, and flowcharts. | Use a screenshot tool to annotate and highlight key clicks [2]. |
| 6. Test & Refine | Validate the guide by having a colleague follow the steps. | Ensure it leads to resolution; update as needed [1] [2]. |
| 7. Publish | Make guides searchable and enable self-service. | Add to a knowledge base or FAQ; use clear titles and keywords [2]. |
Here is a concrete example of how you might structure a guide for your audience.
Q: My results show high background noise following the TMI-1 calibration protocol. What should I do?
Problem: High background noise in assay results.
Symptoms: Signal-to-noise ratio is outside acceptable parameters; control samples show elevated readings.
Solution: Follow these steps to identify and resolve the issue.
To visualize workflows or logical relationships in your guides, you can use the DOT language with Graphviz. Below are the key specifications and an example based on your requirements [3] [4] [5].
For all diagrams, please use only the colors from this palette to ensure consistency and accessibility.
| Color Name | HEX Code | Use Case Example |
|---|---|---|
| Google Blue | #4285F4 |
Primary nodes, main flow arrows |
| Google Red | #EA4335 |
Error nodes, critical alerts |
| Google Yellow | #FBBC05 |
Warning nodes, caution points |
| Google Green | #34A853 |
Success nodes, final outcomes |
| White | #FFFFFF |
Node background (fillcolor) |
| Light Gray | #F1F3F4 |
Graph background, alternate node color |
| Dark Gray | #5F6368 |
Secondary text, arrow lines |
| Almost Black | #202124 |
Primary text (fontcolor) |
This diagram illustrates a logical workflow for data analysis, showing pass/fail paths and using the specified color palette.
labeldistance: Set this attribute to a value greater than 2.0 (as you required) to ensure a clear gap between edge labels and the nodes they point to [3].fontcolor explicitly for any node that contains text to ensure high contrast against the node's fillcolor. For example, use fontcolor="#202124" on a fillcolor="#FFFFFF" or fillcolor="#FBBC05" [4] [6].shape=rectangle (or box) for process steps. The shape=record type has been largely superseded by more flexible HTML-like labels or using shape=none [5].To complete your technical support center, you will need to adapt this framework with specific this compound knowledge. I suggest:
For research on TMI-1 as a TACE inhibitor, the core methodology involves in vitro models to study its protective effects against paclitaxel-induced neurotoxicity. The workflow can be summarized as follows:
Based on the research, here are the specific methodologies for key experiments:
Here are potential issues and solutions based on the experimental workflow:
| Experimental Phase | Potential Difficulty | Troubleshooting Guide |
|---|---|---|
| Cell Culture & Differentiation | Poor neuronal differentiation of 50B11 cells. | Ensure serum-free conditions during differentiation; verify forskolin stock concentration and preparation (dissolved in DMSO:ethanol = 1:1) [1]. |
| Viability & Phenotype Assays | High cytotoxicity in control groups, or no protective effect from this compound. | Titrate PAC and this compound doses carefully. Confirm drug solubility and storage conditions. Use a highly sensitive viability assay kit (e.g., EZ-CYTOX) [1]. |
| High variability in neurite length measurements. | Standardize imaging fields and use automated, unbiased image analysis with ImageJ. Ensure observer is blinded to treatment groups during analysis [1]. | |
| Molecular Assays (IF, Western, PCR) | Weak or no signal in IF/Western Blot for TRPV1. | Optimize antibody dilution and validate antibodies for rat targets. Confirm successful protein transfer in Western Blot and efficient cell lysis for RNA extraction in qRT-PCR [1]. |
| Inconsistent calcium signaling data. | Calibrate calcium dyes thoroughly and maintain consistent loading times across all samples. Use internal controls in flow cytometry runs [1]. |
I hope this structured technical guide provides a solid foundation for your support center. The search results confirmed the experimental model and key methods for the TACE inhibitor this compound, but detailed, step-by-step laboratory manuals for these assays were beyond their scope.
The table below summarizes key chemical identifiers and quality control specifications for TMI-1 from commercial suppliers.
| Specification | Details |
|---|---|
| CAS Number | 287403-39-8 [1] [2] |
| Molecular Formula | C₁₇H₂₂N₂O₅S₂ [1] [2] |
| Molecular Weight | 398.49 g/mol [1] [2] |
| Purity | >98% to >99.0% [1] [2] |
| Solubility | 39.85 mg/mL in DMSO; also soluble in ethanol [1] [2] |
| Recommended Storage | Store powder at -20°C; in solvent at -80°C for long-term [1] |
This compound is a potent dual inhibitor of ADAM17 (TACE) and various Matrix Metalloproteinases (MMPs) [1] [2]. The table lists its half-maximal inhibitory concentration (IC₅₀) values for different enzyme targets.
| Enzyme Target | IC₅₀ (nM) |
|---|---|
| MMP-13 | 3 nM [1] [2] |
| MMP-2 | 4.7 nM [1] [2] |
| MMP-1 | 6.6 nM [1] [2] |
| ADAM17 (TACE) | 8.4 nM [1] [2] |
| MMP-9 | 12 nM [1] [2] |
| MMP-7 | 26 nM [1] [2] |
| MMP-14 | 26 nM [1] [2] |
Key documented biological effects include:
This methodology is adapted from a 2022 study that investigated this compound's protective role in an in vitro model of chemotherapy-induced peripheral neuropathy (CIPN) using immortalized rat DRG neuronal cells (50B11 line) [4] [5].
1. Cell Culture and Differentiation
2. Drug Treatment
3. Key Readouts and Assays
The following diagrams, created with DOT language, illustrate the proposed mechanism of this compound and the experimental workflow.
Diagram 1: Proposed Mechanism of this compound in Neuroprotection. This compound inhibits ADAM17, preventing the release of soluble TNF-α, which in turn reduces TRPV1 upregulation and inflammatory signaling induced by paclitaxel, leading to a neuroprotective effect.
Diagram 2: Experimental Workflow for Neuroprotection Study. This flowchart outlines the key steps for evaluating the protective effects of this compound against paclitaxel-induced neurotoxicity in DRG neuronal cells, from cell culture and differentiation to treatment and subsequent analysis.
Q1: What is the typical working concentration range for this compound in cell-based assays? Concentrations can vary by experiment. In neuroprotection studies, this compound was used at 0.1 to 10 nM (0.04 to 4 ng/mL) [4] [5]. For cytotoxic tumor cell studies, effective doses (ED₅₀) ranged from 0.6 µM to 12.5 µM [3]. A dose-response curve is recommended to determine the optimal concentration for your specific model.
Q2: My this compound solution has precipitated. How can I re-solubilize it? this compound is highly soluble in DMSO (up to 100 mM). If precipitation occurs in an aqueous buffer, briefly warming the solution and vortexing may help. For long-term storage, keep the stock solution in DMSO at -20°C or -80°C, and avoid repeated freeze-thaw cycles [1].
Q3: Does this compound have any documented off-target effects? While this compound is designed to inhibit ADAM17 and MMPs, its high potency against several closely related metalloproteinases means the observed biological effects could result from a combination of these inhibitions [3] [1] [2]. Appropriate controls are essential to confirm the mechanism in your experimental system.
TMI-1 is a thiomorpholin hydroxamate inhibitor originally designed to inhibit metalloproteinase activity. Its primary mechanism of action is the inhibition of TACE (ADAM17), which prevents the cleavage and release of soluble TNF-α, a key driver of inflammation [1] [2].
The table below summarizes the core characteristics and experimental applications of this compound from two key studies.
| Aspect | Study 1: Protection against Paclitaxel-Induced Neurotoxicity | Study 2: Tumor-Selective Cytotoxicity in Breast Cancer |
|---|---|---|
| Core Finding | Partially protects against paclitaxel (PAC)-induced neurotoxicity in sensory neurons [1]. | Selectively kills breast cancer cells, including triple-negative and ERBB2-overexpressing types, with minimal effect on non-malignant cells [2]. |
| Proposed Mechanism | Reduces PAC-induced upregulation of TRPV1 and inflammatory cytokines (TNF-α, IL-1β, IL-6) [1]. | Induces caspase-dependent apoptosis and has synergistic effects with docetaxel, doxorubicin, and lapatinib [2]. |
| Key Quantitative Data | - This compound Concentrations: 0.04, 0.4, 4 ng/ml (0.1, 1, 10 nM) [1].
Here are the methodologies for key experiments involving this compound, which can be adapted for protocol refinement.
Q1: What could cause low cell viability in my this compound neuroprotection assay?
Q2: I am not observing the expected reduction in TNF-α via ELISA after this compound treatment. What might be wrong?
Q3: The selective cytotoxicity of this compound on my cancer cell lines is not apparent. Why?
Q4: How can I validate the specificity of this compound for TACE?
The following diagrams illustrate the experimental workflow for studying this compound in neuroprotection and its proposed mechanism of action.
Diagram 1: Experimental workflow for investigating this compound's protective effects against paclitaxel-induced neurotoxicity in DRG neurons.
Diagram 2: Proposed signaling pathway of this compound protection against paclitaxel-induced neurotoxicity.
The search identified one study on a compound named TMI-1, a thiomorpholine hydroxamate, investigated for its selective cytotoxic effects on breast cancer cells [1]. The table below summarizes the key findings from this publication.
| Aspect | Description |
|---|---|
| Compound Name | Thiomorpholine hydroxamate inhibitor (this compound) [1] |
| Original Purpose | Designed as a dual MMP and ADAM metalloproteinase inhibitor for rheumatoid arthritis [1] |
| Repurposed Effect | Selective killing of breast tumor cell lines (including triple-negative and ERBB2-overexpressing) and cancer stem cells, with no adverse effects on non-malignant cells [1] |
| Proposed Mechanism | Caspase-dependent apoptosis [1] |
| In Vivo Model | Transgenic MMTV-ERBB2/neu mice; treatment inhibited tumor occurrence and development [1] |
| Synergy | Strong synergistic effect observed with docetaxel, doxorubicin, and lapatinib [1] |
While I cannot create a meaningful pathway diagram without specific data, I can provide a code template based on your formatting requirements. You can use this structure and populate the nodes and edges once you have the detailed information.
This compound is an inhibitor of TNF-α-Converting Enzyme (TACE), also known as ADAM17. It prevents the proteolytic cleavage that releases soluble TNF-α, a key pro-inflammatory cytokine [1] [2]. Recent research highlights its potential in protecting against paclitaxel-induced neurotoxicity in dorsal root ganglion (DRG) neuronal cells in vitro [1] [2]. This makes it a compound of interest for researchers investigating treatments for conditions driven by TNF-α, such as certain neuropathies and inflammatory diseases.
What is the primary biological target of this compound? this compound specifically inhibits TACE (ADAM17), the enzyme responsible for converting membrane-bound TNF-α into its soluble, active form. By inhibiting this process, this compound reduces the levels of soluble TNF-α available to signal and promote inflammation [1] [2].
What is the evidence for this compound's role in mitigating paclitaxel-induced neurotoxicity? In an in vitro model using rat immortalized DRG neuronal cells (50B11), co-administration of this compound with paclitaxel showed a protective effect. It reversed paclitaxel-induced neurite retraction and suppressed the upregulation of TRPV1, a channel protein implicated in pain signaling. This compound also decreased the secretion of inflammatory cytokines, including TNF-α, IL-1β, and IL-6 [1] [2].
What are the typical working concentrations of this compound for in vitro studies? In the referenced study, this compound was used at concentrations of 0.04, 0.4, and 4 ng/ml (equivalent to 0.1, 1, and 10 nM), administered alongside paclitaxel [1] [2].
My cell viability assay shows toxicity. What could be wrong? Ensure you are using the correct concentration range. A cell viability assay (using a kit like EZ-CYTOX) determined that this compound concentrations up to 40 ng/ml for 72 hours did not significantly affect the viability of 50B11 cells [1] [2]. Re-prepare your stock and working solutions to verify the concentration and check for contamination. DMSO concentration should be kept low (typically below 0.1%).
I am not observing the expected reduction in cytokine levels. What should I check?
This protocol summarizes the key methodology used to investigate this compound's effects in DRG neuronal cells [1] [2].
1. Cell Culture and Differentiation
2. Drug Treatment
3. Key Read-Outs and Methodologies
| Read-Out | Method | Key Findings with this compound |
|---|---|---|
| Cell Viability | EZ-CYTOX assay (measures absorbance at 450nm) | No significant toxicity at concentrations up to 40 ng/ml for 72h [1] [2]. |
| Neurite Growth | Phase-contrast microscopy & analysis with ImageJ | Reversed PAC-induced neurite retraction [1] [2]. |
| TRPV1 Expression | Immunofluorescence, Western Blot, qRT-PCR | Reversed PAC-induced upregulation of TRPV1 at protein and mRNA levels [1] [2]. |
| Inflammatory Signaling | Western Blot (e.g., pERK, pJNK, pp38, NF-κB) | Suppressed PAC-induced inflammatory pathway activation [1] [2]. |
| Cytokine Secretion | ELISA | Decreased levels of TNF-α, IL-1β, and IL-6 in cell culture media [1] [2]. |
| Calcium Influx | Ca²⁺ flow cytometry & imaging | Attenuated PAC-induced increase in intracellular Ca²⁺, linked to TRPV1 activity [1] [2]. |
The following diagrams, generated using Graphviz, illustrate the proposed mechanism of this compound action and the experimental workflow.
1. This compound Mechanism of Action in Neuroprotection
This diagram shows how this compound interferes with the paclitaxel-induced inflammatory signaling cascade that leads to neurotoxicity.
2. Experimental Workflow for this compound Study
This flowchart outlines the key steps for conducting an in vitro experiment to evaluate this compound's effects.
| Problem Category | Example Scenarios | Documentation & Data Logging |
|---|---|---|
| Instrumentation & Hardware | Signal drift, unexpected noise, calibration failure, component failure. | Instrument ID, last maintenance date, raw signal output, error codes. |
| Assay & Protocol Execution | High background noise, low signal-to-noise ratio, poor replication, step failure. | Lot numbers of reagents, protocol deviations, environmental conditions (e.g., temperature). |
| Data Analysis & Software | Algorithm failure, incorrect data parsing, visualization errors, script crashes. | Software version, input parameters, error logs, sample of raw and processed data. |
| Experimental Material Integrity | Cell contamination, unstable compound activity, reagent degradation. | Cell passage number, material source, storage conditions, purity certifications. |
To create the specific, detailed guides you need, I suggest the following steps:
To help visualize the troubleshooting process, here is a workflow diagram. You can use this as a template and modify the steps to fit your lab's specific procedures.
This diagram illustrates a logical support workflow. The labeldistance attribute is set to 2.5 to ensure edge labels are clearly positioned away from the nodes [1].
TMI-1 is a small-molecule inhibitor initially designed to target A Disintegrin and Metalloproteinase 17 (ADAM17), also known as TNF-α Converting Enzyme (TACE) [1] [2]. ADAM17 is a sheddase responsible for the proteolytic release of over 80 membrane-bound proteins, including key cytokines like TNF-α and ligands of growth factor receptors such as the Epidermal Growth Factor Receptor (EGFR) [2]. This central role makes ADAM17 a compelling therapeutic target for various diseases, including cancer and inflammatory conditions.
The table below summarizes the core characteristics of this compound:
| Feature | Description of this compound |
|---|---|
| Primary Target | ADAM17 / TACE (A Disintegrin and Metalloproteinase 17 / TNF-α Converting Enzyme) [1] [2] |
| Initial Indication | Rheumatoid Arthritis (drug repositioning candidate for oncology) [3] |
| Key Mechanism | Dual inhibitor of MMP and ADAM metalloproteinases; inhibits release of soluble TNF-α and other substrates [3] [1] |
The following tables synthesize experimental data from preclinical studies, highlighting this compound's performance in different biological contexts.
Table 1: Anti-Cancer Cytotoxic Activity (In Vitro) This data is derived from testing on breast tumor cell lines, including triple-negative (TN) and ERBB2-overexpressing types [3].
| Compound / Agent | Experimental Model | Key Efficacy Findings |
|---|
| This compound | Luminal, basal, ERBB2-overexpressing breast tumor cell lines | • Selective cytotoxicity for tumor cells (incl. cancer stem cells) at sub-micromolar range (ED50: 0.6–12.5 µM across 34/40 tumor cell lines). • No cytotoxicity for non-malignant cells, even at high concentrations. • Strong synergy with docetaxel, doxorubicin, and lapatinib [3]. | | Docetaxel / Doxorubicin (Conventional Chemotherapy) | Same breast tumor cell lines | • Cytotoxic to both malignant and non-malignant cells. • Shows synergistic effect when combined with this compound [3]. | | Other ADAM17 Inhibitors (e.g., TAPI-1, Batimastat, Marimastat) | Same breast tumor cell lines | Tested but did not demonstrate the same unexpected cytotoxic properties as this compound [3]. |
Table 2: Neuroprotective Activity (In Vitro) This data comes from a model of paclitaxel-induced neurotoxicity in dorsal root ganglion (DRG) neuronal cells (50B11 line) [1] [4].
| Compound | Experimental Model | Key Efficacy Findings & Putative Mechanism |
|---|
| This compound | Immortalized DRG neuronal (50B11) cells treated with Paclitaxel (PAC) | • Protected against PAC-induced neurite retraction. • Reversed PAC-induced upregulation of TRPV1. • Decreased levels of inflammatory cytokines (TNF-α, IL-1β, IL-6) [1] [4]. | | Paclitaxel (PAC) | Same DRG neuronal model | • Decreased neurite length. • Upregulated TRPV1 expression. • Increased inflammatory cytokines [1] [4]. |
To assist in evaluating the experimental evidence, here are the methodologies used in the key studies cited above.
1. Protocol for Anti-Cancer Cytotoxicity Assays [3]
2. Protocol for Neuroprotection Assays [1] [4]
This compound's multifaceted effects can be understood through its action on two distinct pathways, as illustrated below.
1. Anti-Cancer Cytotoxicity Pathway This diagram illustrates the tumor-selective cell death induced by this compound, which is distinct from its ADAM17 inhibition [3].
2. Neuroprotection via ADAM17/TACE Inhibition This diagram shows how this compound protects against paclitaxel-induced neurotoxicity by targeting the ADAM17 pathway [1] [2] [4].
TMI-1 was initially developed as an inhibitor of metalloproteinases (MMPs and ADAMs) for rheumatoid arthritis but has shown unexpected, potent anti-cancer properties in preclinical studies [1]. The following table summarizes its key experimental findings.
| Aspect | Experimental Findings on this compound |
|---|---|
| Selective Cytotoxicity | Highly selective for tumor cells over non-malignant cells; effective against triple-negative (TN) and ERBB2-overexpressing breast cancers [1]. |
| Efficacy in Cell Lines | Active in 34 out of 40 tumor cell lines of various origins (ED50 range: 0.6 µM to 12.5 µM) [1]. |
| Effect on Cancer Stem Cells (CSCs) | Active against the cancer stem cell compartment at submicromolar concentrations [1]. |
| In Vivo Efficacy | Treatment of transgenic MMTV-ERBB2/neu mice (100 mg/kg/day) induced tumor apoptosis and inhibited mammary tumor occurrence/development with no noted adverse effects [1]. |
| Synergistic Potential | Shows strong synergistic effects in combination with docetaxel, doxorubicin, and lapatinib [1]. |
| Mechanism of Action | Induces caspase-dependent apoptosis in tumor cells [1]. |
To help you evaluate and potentially replicate the key findings, here is a detailed breakdown of the core methodologies cited in the research [1].
Cell Viability/Cytotoxicity Assay (ED50 Determination): The half-maximal effective dose (ED50) was determined by treating a diverse panel of human and murine tumor cell lines with varying concentrations of this compound. Cell survival was measured, and the ED50 value (the concentration that reduces cell survival by 50%) was calculated for each cell line, resulting in the range of 0.6 µM to 12.5 µM [1].
Analysis of Apoptosis (Caspase-Dependence): To confirm that cell death occurred through apoptosis and to identify the pathway, researchers treated tumor cells with this compound in the presence or absence of broad-spectrum caspase inhibitors (like Z-VAD-FMK) or specific inhibitors for initiator caspases (e.g., Z-IETD-FMK for caspase-8). The attenuation of cell death by these inhibitors demonstrated the caspase-dependent mechanism of this compound [1].
In Vivo Efficacy Study in Mouse Model: The well-established MMTV-ERBB2/neu transgenic mouse model, which spontaneously develops ERBB2-driven mammary tumors, was used. Mice were treated with this compound at a daily dose of 100 mg/kg. Tumor volume and occurrence were monitored over time. After the study period, tumor tissues were analyzed for markers of apoptosis (e.g., via TUNEL assay) to confirm the drug's mechanism of action in a living organism [1].
Synergy Studies with Standard Chemotherapies: Tumor cells were treated with this compound in combination with chemotherapeutic agents like docetaxel, doxorubicin, or the targeted therapy lapatinib, across a range of concentrations. The combination's effect on cell viability was analyzed using software to calculate the Combination Index (CI). A CI of less than 1 indicates a synergistic effect, which was consistently observed in these experiments [1].
The research indicates that this compound mediates its selective anti-cancer effects primarily by triggering programmed cell death, or apoptosis, through a caspase-dependent pathway [1]. Caspases are a family of protease enzymes that play essential roles in this process. The diagram below visualizes this core signaling pathway.
The available data positions this compound as a promising repositionable drug, particularly for aggressive breast cancer subtypes. However, several key questions remain for a complete comparative analysis:
To build a more current and comprehensive comparison guide, I suggest searching for:
Experimental data from a 2022 study demonstrates that TMI-1 provides partial protection against paclitaxel-induced neurotoxicity in dorsal root ganglion (DRG) neuronal cells. The key quantitative findings are summarized below [1].
Table: Summary of Experimental Findings on this compound Efficacy
| Experimental Metric | Observed Effect of Paclitaxel (PAC) | Protective Effect of this compound Co-treatment | Key Findings |
|---|---|---|---|
| Neurite Growth | Decreased neurite length [1] | Partial reversal of neurite growth inhibition [1] | Indicates structural protection of neurons. |
| TRPV1 Expression | Upregulation of TRPV1 receptor [1] | Reversal of TRPV1 upregulation [1] | Suppresses a key channel in pain signaling. |
| Inflammatory Cytokines | Increased secretion of TNF-α, IL-1β, IL-6 [1] | Decreased levels of TNF-α, IL-1β, IL-6 [1] | Suppresses critical neuroinflammatory signaling. |
| Effective Concentrations | PAC: 1, 10, and 100 ng/ml [1] | This compound: 0.04, 0.4, and 4 ng/ml (0.1, 1, 10 nM) [1] | Shows effect at low nanomolar concentrations. |
The following methodology was used to generate the data in the table above, providing a reproducible protocol for researchers [1].
This compound is a TNF-α-converting enzyme (TACE) inhibitor. The diagram below illustrates its role in the signaling pathway implicated in paclitaxel-induced peripheral neuropathy (PIPN) [1].
The primary mechanism of this compound is the inhibition of TACE, which cleaves membrane-bound TNF-α into its soluble, active form. By blocking this process, this compound reduces levels of soluble TNF-α, which in turn decreases the sensitization and upregulation of the TRPV1 channel and suppresses the release of other pro-inflammatory cytokines like IL-1β and IL-6. This combined action helps protect against neuroinflammation and neurotoxicity [1].
The broader context of TNF-α signaling and cancer-nerve interactions is a significant area of study, though direct comparisons for this compound are not available in the search results.
The data indicates this compound is a promising candidate for mitigating chemotherapy-induced peripheral neuropathy (CIPN). Its efficacy in reversing TRPV1 upregulation and suppressing neuroinflammation addresses key mechanisms of paclitaxel-induced neurotoxicity [1].
For a complete comparison, future research would need to generate data comparing this compound directly with other TACE inhibitors or different classes of neuroprotective agents using the same experimental models and protocols.
The table below summarizes the key experimental findings for this compound from a 2012 study, which investigated its potential as a repositioned therapeutic agent for breast cancer [1].
| Aspect | Experimental Findings | Experimental Model(s) Used |
|---|---|---|
| In Vitro Cytotoxicity (ED₅₀) | 0.6 µM to 12.5 µM (effective in 34 out of 40 human tumor cell lines of various origins). Selective for tumor cells; non-malignant cells were resistant even at high concentrations [1]. | A panel of 40 human tumor cell lines and non-malignant cells [1]. |
| Activity on Breast Cancer Subtypes | Active on triple-negative and ERBB2-overexpressing breast tumor cell lines [1]. | Luminal, basal, and ERBB2-overexpressing breast tumor cell lines [1]. |
| Effect on Cancer Stem Cells (CSCs) | Cytotoxic action at submicromolar range on the cancer stem cell compartment [1]. | Cancer stem cells from breast cancer models [1]. |
| Mechanism of Action | Induces caspase-dependent apoptosis. Mediated by both extrinsic and intrinsic apoptotic pathways [1]. | Analysis of apoptotic pathways in breast carcinoma cell lines [1]. |
| In Vivo Efficacy | 100 mg/kg/day inhibited mammary gland tumor occurrence and development. Induced tumor apoptosis with no noted adverse effects [1]. | Transgenic MMTV-ERBB2/neu mouse model [1]. |
| Synergy with Standard Therapies | Strong synergistic effect in association with docetaxel, doxorubicin, and lapatinib [1]. | Combination studies with chemotherapeutic drugs and a targeted therapy in tumor cell lines [1]. |
For researchers looking to replicate or understand the depth of these findings, here are the methodologies used in the key experiments [1].
The study demonstrated that this compound selectively kills tumor cells by triggering caspase-dependent apoptosis. The following diagram illustrates this signaling pathway and the experimental workflow used to validate it.
The data from this single study positions this compound as a promising candidate with a unique tumor-selective profile. However, for a comprehensive comparison, please note the following:
The table below summarizes experimental data comparing TMI-1's activity to other metalloproteinase inhibitors. Please note that direct, head-to-head comparisons of all compounds under identical conditions are not always available in the provided literature.
| Compound Name | Primary Target (IC50) | Cellular Activity / Model | Experimental Findings |
|---|
| This compound | TACE (8.4 - 8.8 nM) [1] | • Inhibits TNF-α secretion (IC50: 40 nM in mouse Raw cells; 200 nM in human THP-1 cells) [1] • Breast cancer cell proliferation (ED50: 1.3-8.1 µM) [2] [1] • Reduces arthritis severity in mice (50 mg/kg, oral) [1] • Protects against paclitaxel-induced neurotoxicity in neuronal cells [3] | Induces caspase-dependent apoptosis; selective for tumor cells; synergizes with docetaxel, doxorubicin, and lapatinib [2]. | | TMI-2 | Information Missing | • Breast tumor cell lines [2] | Less efficient than this compound in killing breast tumor cell lines [2]. | | Marimastat | Information Missing | • Breast tumor cell lines [2] | Does not affect breast tumor cell line survival [2]. | | Batimastat | Information Missing | • Breast tumor cell lines [2] | Does not affect breast tumor cell line survival [2]. | | Tanomastat | Information Missing | • Breast tumor cell lines [2] | Does not affect breast tumor cell line survival [2]. | | TAPI-1 | Information Missing | • Breast tumor cell lines [2] | Does not affect breast tumor cell line survival [2]. |
To evaluate the effects of this compound, researchers use several standard assays. The methodologies below are compiled from the search results.
Research indicates this compound protects against chemotherapy-induced neuropathy by inhibiting TACE and modulating key signaling pathways. The diagram below illustrates this mechanism based on a study in dorsal root ganglion neuronal cells.
The provided search results do not contain sufficient structured data to generate a detailed signaling pathway diagram for this compound's anti-cancer action, as this would require more specific information on protein interactions.
The data suggests that this compound possesses a unique tumor-selective cytotoxic action not shared by other metalloproteinase inhibitors like marimastat or batimastat tested in the same study [2]. Its ability to induce caspase-dependent apoptosis and synergize with standard chemotherapy drugs highlights its potential as a multi-faceted anti-cancer agent. In neuropharmacology, its protective role is linked to the modulation of TRPV1 and inflammatory cytokines [3].
Note that "this compound" in nuclear engineering refers to the Three Mile Island nuclear reactor Unit 1 benchmark [4] [5], which is unrelated to the pharmaceutical compound.
The search results describe the use of the TMI-1 unit cell as a benchmark to verify the MCSU (a nuclear data uncertainty propagation analysis program) code [1].
The core methodology involves comparing code predictions against a known benchmark to verify computational accuracy. The experimental protocol for this verification is summarized in the table below.
Table 1: MCSU Program Verification Protocol using this compound Benchmark
| Protocol Aspect | Description |
|---|---|
| Benchmark | This compound (Three Mile Island Unit 1) reactor fuel unit cell [1]. |
| Software Verified | MCSU program, developed for nuclear data uncertainty propagation analysis [1]. |
| Verification Method | Comparison of the MCSU program's output against established results from the this compound benchmark case [1]. |
| Key Parameters | Sensitivity coefficients of key safety parameters to multi-group nuclear data [1]. |
| Validation Outcome | The correctness of the MCSU program was confirmed based on this benchmark [1]. |
The workflow for this verification process involves several stages, from code development to final validation, as illustrated below.
It's important to be aware that the acronym "TMI" can refer to different concepts across scientific fields. In the search results, it also appears as:
The verification protocol detailed above is specifically for the nuclear energy context pertaining to the Three Mile Island-1 benchmark.
The search results reveal two primary research contexts for "TMI-1," each with different experimental backgrounds and objectives. The table below summarizes these findings for clear comparison.
| Context | Identity of this compound | Research Objective | Key Experimental Findings/Applications |
|---|---|---|---|
| Biomedical Research | A TNF-α-converting enzyme (TACE) inhibitor [1] | To investigate its protective effect against paclitaxel-induced peripheral neuropathy [1] | Suppressed inflammatory signaling (TNF-α, IL-1β, IL-6) and reversed TRPV1 upregulation in neuronal cells [1]. |
| Biomedical Research | An isoflavone (5,7,2′-trihydroxy-4′-methoxy-6-(3-hydroxy-3-methylbutyl)-isoflavone) from Ficus altissima [2] | To overcome multidrug resistance in chronic myeloid leukemia cells [2] | Inhibited cell proliferation, induced G2/M phase arrest, and targeted the Nrf2 protein to overcome resistance in K562/ADR cells [2]. |
| Nuclear Energy | The Three Mile Island Unit 1 nuclear reactor [3] [4] | To provide a benchmark data set for validating nuclear reactor simulation codes [3] | Used spent fuel rod analysis to create a high-accuracy standard for validating codes like ORNL's SCALE package [3]. |
For the biomedical studies, here is a detailed breakdown of the key methodologies used.
Based on the described mechanisms, below is a diagram illustrating the signaling pathway through which the TACE inhibitor this compound is believed to protect against paclitaxel-induced neurotoxicity.
Diagram 1: Proposed mechanism of this compound (TACE inhibitor) against paclitaxel-induced neurotoxicity.
TMI-1 is a thiomorpholine hydroxamate compound initially developed as a metalloproteinase inhibitor for rheumatoid arthritis. Its novel tumor-selective cytotoxic action has led to its repositioning as a potential treatment for aggressive breast cancers and other neoplasms [1]. Key characteristics are summarized below.
| Property | Description |
|---|---|
| Original Purpose | Inhibitor of metalloproteinases (MMPs and ADAMs) for rheumatoid arthritis [1]. |
| Repositioned For | Breast cancer (particularly triple-negative and ERBB2-overexpressing) and other neoplasms [1]. |
| Mechanism of Action | Induces caspase-dependent apoptosis; inhibits cell cycle [1]. |
| Tumor Selectivity | Selective cytotoxicity against tumor cells and cancer stem cells at sub-micromolar range; non-malignant cells are resistant even at high concentrations [1]. |
| Efficacy Spectrum | Active against 34 out of 40 human tumor cell lines of various origins (ED50: 0.6 µM to 12.5 µM) [1]. |
| Synergistic Potential | Strong synergistic effect in association with docetaxel, doxorubicin, and lapatinib [1]. |
The following experimental data and protocols are based on the 2012 study that identified the anti-cancer properties of this compound [1].
Experiments were conducted to measure the direct effects of this compound on cell survival and tumor development. Key quantitative findings are summarized in the table below.
| Experimental Model | Finding/Result | Dosage/Concentration |
|---|---|---|
| Various Tumor Cell Lines | Efficacy in 34/40 cell lines [1]. | ED50: 0.6 µM to 12.5 µM [1]. |
| Non-Malignant Cells | No cytotoxic effect [1]. | Tested up to high concentrations [1]. |
| MMTV-ERBB2/neu Mice | Induced tumor apoptosis, inhibited tumor occurrence and development [1]. | 100 mg/kg/day [1]. |
Experimental Protocol Overview:
Research was performed to understand how this compound selectively kills cancer cells.
Experimental Protocol Overview:
The following diagram illustrates the mechanism of this compound action based on these experimental findings:
Studies assessed whether this compound could work synergistically with standard chemotherapy drugs.
Experimental Protocol Overview:
This compound represents a promising repositioned drug candidate with a distinct profile:
The following table summarizes key experimental data from a 2022 study that investigated the protective effects of TMI-1 against paclitaxel-induced neurotoxicity in a dorsal root ganglion (DRG) neuronal cell model [1].
| Experimental Measure | Paclitaxel (PAC) Effect | This compound Co-Treatment Effect |
|---|---|---|
| Cell Viability | Decreased cell viability [1] | Partial protection against PAC-induced reduction in cell viability [1] |
| Neurite Growth | Decreased neurite length [1] | Protective effect on neurite length [1] |
| TRPV1 Expression | Upregulated protein and mRNA expression [1] | Reversed PAC-induced upregulation [1] |
| Inflammatory Cytokines | Increased secretion of TNF-α, IL-1β, and IL-6 [1] | Decreased levels of TNF-α, IL-1β, and IL-6 [1] |
| Key Signaling Proteins | Increased phosphorylation of ERK, JNK, p38, AKT, and PKC [1] | Reduced phosphorylation of ERK, JNK, p38, AKT, and PKC [1] |
The study used the following detailed methodology [1]:
The diagrams below, created with Graphviz, illustrate the proposed molecular pathway and the experimental workflow based on the study.
This compound Proposed Mechanism Against Paclitaxel Neurotoxicity
Experimental Workflow for this compound Study
The provided data demonstrates this compound's potential mechanism in a preclinical model. However, for a comprehensive comparison guide, this single study has limitations:
To build a more complete guide, you would need to find studies that directly compare this compound to other candidates or compile data from separate studies on different alternatives into a unified comparison table.
The "TMI-1 benchmark" refers to an experimental dataset created from spent fuel rods from the Three Mile Island reactor. This dataset is a cornerstone for validating the accuracy of computer codes that predict the isotopic composition of used nuclear fuel [1].
The experimental workflow for creating this benchmark dataset is summarized below.
The key to the high accuracy of the this compound benchmark was the advanced analytical chemistry protocol, led by researchers at Oak Ridge National Laboratory (ORNL) [1].
Since your original query might have been about statistical validation techniques, here is a summary of common cross-validation methods used in data science to evaluate model performance. Unlike the nuclear validation above, these are computational, not physical, experiments.
The table below compares several popular techniques.
| Technique | Core Principle | Key Application / Strength |
|---|---|---|
| Hold-Out [2] | Single random split into training and test sets (e.g., 80/20). | Simple & fast; good for large datasets. |
| K-Fold [3] [2] | Data split into k folds; model trained k times, each on k-1 folds and validated on the remaining fold. | Robust performance estimate; reduces variance from a single random split. |
| Stratified K-Fold [2] | Ensures each fold preserves the percentage of samples for each target class. | Essential for imbalanced datasets. |
| Leave-One-Out (LOOCV) [2] | Extreme k-Fold where k = number of samples; each sample is a test set once. | Low bias; uses maximum data for training. Computationally expensive. |
| Time Series Split [4] | Respects temporal order; training on past data to predict future data. | Mandatory for time-dependent data to avoid "peeking" into the future. |
K-Fold is one of the most reliable and commonly used techniques [2]. The standard workflow, as implemented in libraries like scikit-learn, can be visualized as follows.
I hope this clarifies the two different contexts of "validation." If your research is specifically focused on nuclear reactor simulations, the this compound benchmark is the correct subject. If you were instead looking for general model evaluation techniques, the machine learning cross-validation section will be more directly useful.